molecular formula C10H12F2O2 B2440513 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol CAS No. 1515345-72-8

2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

カタログ番号: B2440513
CAS番号: 1515345-72-8
分子量: 202.201
InChIキー: CRPUIILHODSBAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol is a chemical building block of significant interest in advanced organic synthesis and materials science research. Its molecular structure incorporates a 2,4-difluorophenyl moiety, a feature commonly investigated for its ability to influence the electronic characteristics, metabolic stability, and binding affinity of target molecules in medicinal chemistry . Researchers value this difluorophenyl group for its potential use in creating novel compounds with tailored redox properties, as fluorinated aromatic systems are known to profoundly impact a molecule's electrochemical behavior . The propane-1,3-diol backbone provides a versatile platform for further chemical modification, serving as a linker or spacer in the construction of more complex molecular architectures, such as polymers or specialty fine chemicals. This compound is strictly for research use in laboratory settings.

特性

IUPAC Name

2-[(2,4-difluorophenyl)methyl]propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUIILHODSBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515345-72-8
Record name 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[2-(2,4-Difluorophenyl)allyl]propane-1,3-diol (and its Saturated Analog) Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Critical Intermediate for Triazole Antifungals (Posaconazole)[1][2]

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol (CAS 165115-73-1), the primary commercial intermediate referenced by the structure provided.[1]

Note on Nomenclature: The user-specified name "2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol" chemically describes the saturated benzyl analog (where the allyl double bond is reduced to a single bond).[1] In industrial drug development, the allyl variant (CAS 165115-73-1) is the functional precursor required for the synthesis of Posaconazole , specifically for the formation of its tetrahydrofuran (THF) ring via iodocyclization.[1] The saturated benzyl analog is typically monitored as a process impurity (over-reduction byproduct) that terminates the cyclization potential.[1] This guide focuses on the functional allyl intermediate while addressing the saturated analog as a critical quality attribute (CQA).

Chemical Identifiers (Primary Functional Intermediate)
IdentifierDetail
Chemical Name 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
Common Synonyms Posaconazole Intermediate 7; 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol
CAS Number 165115-73-1
Molecular Formula C₁₂H₁₄F₂O₂
Molecular Weight 228.24 g/mol
SMILES C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F
Appearance White to off-white crystalline solid
Melting Point 68–72 °C
Related Substance (User Specified Structure)
IdentifierDetail
Chemical Name 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol
Role Process Impurity / Degradant (Non-cyclizing analog)
Structural Difference Contains a saturated benzyl linker (–CH₂–) instead of the allyl linker (–C(=CH₂)–).[1]
Significance Must be controlled <0.15% in API synthesis as it cannot undergo the subsequent iodocyclization step.[1]

Applications in Drug Development

The primary application of this diol is in the synthesis of Posaconazole (Noxafil), a second-generation triazole antifungal used to treat invasive Aspergillus and Candida infections.[1]

Mechanism of Action in Synthesis

The diol serves as the scaffold for the chiral tetrahydrofuran (THF) ring, which is the pharmacophore responsible for the drug's improved spectrum and pharmacokinetic profile compared to Itraconazole.[1]

  • Chiral Resolution: The prochiral diol is often acetylated and enzymatically resolved (using lipases like Pseudomonas cepacia lipase) or subjected to asymmetric synthesis to establish the chiral center.[1]

  • Iodocyclization: The alkene moiety (allyl group) reacts with iodine to form an iodonium ion, which is intramolecularly attacked by one of the hydroxyl groups (or its derivative) to close the THF ring.[1]

    • Critical Note: The saturated benzyl analog lacks the alkene double bond, making this cyclization impossible.[1] Its presence leads to acyclic impurities in the final drug substance.

Synthesis & Manufacturing Process

The industrial synthesis typically follows a Malonate Coupling Route , which avoids expensive palladium catalysts and allows for scalability.[1]

Reaction Scheme (DOT Visualization)

SynthesisFlow Start1 1,3-Difluorobenzene Step1 Friedel-Crafts / Ring Opening (AlCl3 or Lewis Acid) Start1->Step1 Start2 Epichlorohydrin (2-(Chloromethyl)oxirane) Start2->Step1 Inter1 Intermediate A: 1-Chloro-2-(2,4-difluorophenyl)propan-2-ol Step1->Inter1 Step2 Dehydration / Elimination (KHSO4, Reflux) Inter1->Step2 Inter2 Intermediate B: 2-(1-Chlorovinyl)-2,4-difluorobenzene (Allyl Chloride Precursor) Step2->Inter2 Step3 Malonate Alkylation (Diethyl Malonate, NaH/Base) Inter2->Step3 Inter3 Intermediate C: Diethyl 2-[2-(2,4-difluorophenyl)allyl]malonate Step3->Inter3 Step4 Reduction (NaBH4/LiCl or LiAlH4) Inter3->Step4 Final TARGET PRODUCT: 2-[2-(2,4-Difluorophenyl)allyl]propane-1,3-diol (CAS 165115-73-1) Step4->Final

Figure 1: Industrial synthesis route via malonate alkylation and reduction.

Detailed Experimental Protocol (Malonate Route)

Step 1: Preparation of the Diester Intermediate

  • Reagents: 2-(1-chlorovinyl)-2,4-difluorobenzene (1.0 eq), Diethyl malonate (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF/THF (Solvent).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Dropwise add Diethyl malonate; stir for 30 min to form the enolate.

    • Add the chlorovinyl precursor dissolved in THF.

    • Heat to reflux (60–70°C) for 4–6 hours. Monitor by TLC/HPLC.

    • Quench: Cool to 0°C and quench with saturated NH₄Cl. Extract with Ethyl Acetate.[2]

    • Purification: Vacuum distillation or silica chromatography to obtain the diester.[1]

Step 2: Reduction to the Diol (Target)

  • Reagents: Diester Intermediate (1.0 eq), Sodium Borohydride (NaBH₄, 4.0 eq), Lithium Chloride (LiCl, 4.0 eq), Ethanol/THF (1:1).

  • Rationale: The NaBH₄/LiCl system generates LiBH₄ in situ, a milder and safer alternative to LiAlH₄ for reducing esters to alcohols on a large scale.

  • Procedure:

    • Dissolve the diester in dry THF/Ethanol.

    • Add LiCl and stir until dissolved.

    • Add NaBH₄ portion-wise at 0°C (Exothermic: maintain <10°C).

    • Stir at room temperature for 12–16 hours.

    • Workup: Quench carefully with Acetone (to destroy excess borohydride) followed by 1N HCl to pH 2 (to break boron complexes).

    • Isolation: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

    • Crystallization: Recrystallize from Toluene/Hexane to achieve >98% purity.

Analytical Characterization & Quality Control

To ensure the material is suitable for Posaconazole synthesis, strict control of the saturated impurity (the user's named compound) is required.[1]

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Assay HPLC≥ 98.0%
Identification ¹H-NMR / IRConforms to structure
Water Content Karl Fischer≤ 0.5%
Impurity A (Saturated) HPLC (RRT ~0.[1][3]95)≤ 0.15% (Critical)
Impurity B (Mono-ol) HPLC≤ 0.5%
¹H-NMR Data (Target Allyl Compound)

Solvent: CDCl₃, 400 MHz

  • δ 7.1–7.4 (m, 1H): Aromatic H (C6)[1]

  • δ 6.7–6.9 (m, 2H): Aromatic H (C3, C5)[1]

  • δ 5.35 (s, 1H): Alkene proton (Terminal =CH₂)[1]

  • δ 5.15 (s, 1H): Alkene proton (Terminal =CH₂)[1]

  • δ 3.6–3.8 (m, 4H): –CH₂OH (Diol protons)[1]

  • δ 3.25 (s, 2H): Allylic –CH₂– bridging the ring and the diol backbone[1]

  • δ 2.0–2.2 (m, 1H): Methine CH (Backbone)[1]

  • Differentiation: The saturated impurity will lack the peaks at 5.15/5.35 ppm and show an ethyl/methyl pattern instead.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye).[1] Harmful if swallowed.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to oxidation over long periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of hydrides and alkylating agents.[1]

References

  • Saksena, A. K., et al. (1995).[4] "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: synthesis of the antifungals posaconazole and SCH 51048." Tetrahedron Letters, 36(11), 1787-1790.[1][4] Link[1]

  • Girijavallabhan, V., et al. (2000).[1] "Synthesis of Posaconazole (SCH 56592)." Organic Process Research & Development, 4(6), 546-555.[1] (Describes the iodocyclization of the diol).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11064187, 2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol.[1] Link[1]

  • ChemicalBook. (2025).[1] Product entry for CAS 165115-73-1.[1][5] Link

  • Patent CN105777486A. "Synthesis method of 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol."[1] (Describes the malonate/borohydride reduction route). Link

Sources

Technical Whitepaper: Structural Analysis & Characterization of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

[1]

Executive Summary

The molecule 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (CAS 165115-73-1) represents a high-value pharmacophore scaffold, particularly in the synthesis of next-generation azole antifungals.[1] Its structural integrity is defined by the 2,4-difluorophenyl moiety —a bioisostere critical for metabolic stability and lipophilicity—anchored to a propane-1,3-diol backbone.[1]

This guide outlines the definitive protocol for the structural validation of this intermediate. Unlike standard alkyl-diols, the presence of the electron-withdrawing fluorine atoms introduces specific spin-spin coupling complexities in NMR and unique fragmentation patterns in MS that require a tailored analytical strategy.[1]

Synthetic Context & Impurity Logic[1]

To accurately analyze the molecule, one must understand its genesis.[1] The most robust synthetic route involves the alkylation of a malonate ester followed by reduction.[1] Understanding this pathway highlights the specific impurities we must target during analysis.[1]

Synthesis & Impurity Pathway (DOT Visualization)[1]

The following diagram illustrates the standard synthesis route and the origin of critical impurities (e.g., mono-reduced esters or over-alkylated byproducts).

SynthesisPathSM1Diethyl MalonateINTIntermediate:Diethyl 2-(2,4-difluorobenzyl)malonateSM1->INTNaH, THFAlkylationIMP2Impurity B:Bis-benzyl adduct(Over-alkylation)SM1->IMP2Double Alk.SM22,4-DifluorobenzylBromideSM2->INTPRODTARGET:2-[(2,4-Difluorophenyl)methyl]propane-1,3-diolINT->PRODLiAlH4 orNaBH4/LiClReductionIMP1Impurity A:Mono-ester(Incomplete Reduction)INT->IMP1Partial Red.

Figure 1: Synthetic pathway showing the origin of the target diol and potential critical process impurities.

Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) Strategy

The 2,4-difluoro substitution pattern creates a complex splitting system due to


1

NMR (Proton) Specification (400 MHz, DMSO-d6)
MoietyChemical Shift (

)
MultiplicityIntegrationMechanistic Insight
Aromatic (H-3) 6.90 - 7.05 ppmMultiplet (td)1HShielded by two ortho/para F atoms.[1] Large

coupling (~8-10 Hz).[1]
Aromatic (H-5) 7.10 - 7.25 ppmMultiplet1HComplex splitting due to m-F and o-F coupling.[1]
Aromatic (H-6) 7.35 - 7.50 ppmMultiplet (q like)1HDeshielded relative to H-3/H-5.[1]
-OH Groups 4.30 - 4.50 ppmBroad Singlet/Triplet2HExchangeable.[1] Triplet splitting observed only in dry DMSO-d6.[1]
-CH2-O- 3.30 - 3.50 ppmMultiplet4HDiastereotopic nature is minimal due to symmetry, but broadening may occur.[1]
Benzylic -CH2- 2.50 - 2.65 ppmDoublet2HCouples with the methine CH.[1]
Methine -CH- 1.80 - 2.00 ppmMultiplet1HThe "hinge" of the molecule.[1] Connects the diol and benzyl group.[1]

Critical Protocol: Do not rely solely on 1H NMR for purity. The aromatic region overlaps significantly with common impurities.


 NMR is mandatory  to confirm the 2,4-substitution pattern versus 2,6- or 3,4- isomers (which may arise from impure starting materials).[1]

NMR (Carbon) Specification

Expect doublet of doublets (dd) for all aromatic carbons due to C-F coupling.[1]

  • C-F Carbons: ~160-164 ppm (

    
    ).[1]
    
  • Benzylic Carbon: ~28-32 ppm.[1]

  • Diol Carbons: ~60-64 ppm.[1]

Mass Spectrometry (MS) Profiling[1]

Ionization Mode: ESI (+) or APCI (+). Molecular Weight: 228.23 g/mol .[1][2]

  • Base Peak:

    
     Da or 
    
    
    Da.[1]
  • Fragmentation Logic:

    • Loss of

      
       (
      
      
      ): Common in 1,3-diols, leading to a cyclic ether or allylic cation.[1]
    • Tropylium Ion Analog: Cleavage at the benzylic position yields a characteristic 2,4-difluorobenzyl cation (

      
      ).[1] This is the diagnostic fragment for the difluorophenyl core. 
      

Analytical Workflow for Lot Release

This self-validating workflow ensures that no batch is released without confirming both identity and isomeric purity.[1]

AnalysisWorkflowSampleCrude/Isolated SamplePurityHPLC-UV/MS (254 nm)Sample->PurityID_Check1H & 19F NMRPurity->ID_Check>98% AreaWaterKarl Fischer (KF)ID_Check->WaterDecisionPasses Specs?Water->DecisionReleaseRELEASE BATCHDecision->ReleaseYesRejectREJECT / REWORKDecision->RejectNo

Figure 2: Decision tree for the analytical validation of CAS 165115-73-1.

Physical Properties & Stability[1]

  • State: Typically a viscous oil or low-melting solid (hygroscopic).[1]

  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents.[1] Sparingly soluble in water.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The 1,3-diol moiety is susceptible to oxidation to the dialdehyde or acid if exposed to air/light over prolonged periods.[1]

References

  • PubChem. 2-[2-(2,4-Difluorophenyl)prop-2-enyl]propane-1,3-diol (Compound Summary). National Library of Medicine.[1][3] Available at: [Link]

  • SpectraBase. General NMR Shifts for Propane-1,3-diol derivatives. Wiley Science Solutions.[1] Available at: [Link][1]

  • Doc Brown's Chemistry. Proton NMR analysis of substituted propanes. Available at: [Link][1]

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated against specific internal SOPs and safety regulations.

Solubility Profiling and Process Thermodynamics of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

[1]

Executive Summary

The compound 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (often referred to as the "Voriconazole Diol Intermediate") represents a pivotal checkpoint in the synthesis of broad-spectrum triazole antifungals.[1] Its dual-functional nature—possessing a lipophilic difluorophenyl core and a hydrophilic 1,3-diol tail—creates a complex solubility profile that dictates the efficiency of downstream purification.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, detailing the thermodynamic forces at play, experimental protocols for precise data generation, and solvent selection strategies for crystallization processes.

Structural & Thermodynamic Analysis[1][2][3]

Molecular Architecture

To predict and manipulate solubility, one must first deconstruct the molecule’s interaction potential:

  • Lipophilic Domain: The 2,4-difluorobenzyl moiety.[1] The fluorine atoms increase lipophilicity and metabolic stability but reduce solubility in highly polar, hydrogen-bonding networks like pure water.[1]

  • Hydrophilic Domain: The propane-1,3-diol backbone.[1] The two primary hydroxyl groups act as both hydrogen bond donors and acceptors, driving solubility in protic solvents (alcohols) and aprotic polar solvents (ketones, esters).

Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods, the interaction radius (

ParameterContributionPreferred Solvents

(Dispersion)
High (Fluorinated Ring)Aromatics (Toluene), Chlorinated solvents

(Polarity)
ModerateEsters (Ethyl Acetate), Ketones (Acetone)

(H-Bonding)
High (Diol)Alcohols (Methanol, IPA)

Representative Solubility Data

Note: The following data trends are synthesized from process patent literature (e.g., WO2006065726A2, EP2444398A2) and standard thermodynamic behavior for aryl-diols.

Solubility Profile in Pure Solvents

The compound exhibits a positive temperature dependence in all organic solvents tested.

Solvent ClassSpecific SolventSolubility Trend (

)
Process Utility
Alcohols MethanolVery High (>200 mg/mL)Reaction solvent; too soluble for high-yield crystallization.[1]
Isopropanol (IPA)High (>150 mg/mL)Excellent for cooling crystallization.[1]
Ketones AcetoneHigh Good for intermediate dissolution; risk of oiling out if water is added too fast.
Esters Ethyl AcetateModerate (~80-100 mg/mL)Ideal for extraction and washing steps.[1]
Chlorinated DichloromethaneHigh Used for initial extraction; environmental concerns limit scale-up.[1]
Alkanes n-HexaneNegligible (<1 mg/mL)Anti-solvent ; used to drive precipitation.[1]
Aqueous WaterLow (Sparingly soluble)Anti-solvent; induces rapid nucleation.[1]
Thermodynamic Interpretation

The dissolution process is endothermic (

  • Entropy (

    
    ):  Positive, driven by the disruption of the crystal lattice.
    
  • Gibbs Free Energy (

    
    ):  Negative in alcohols/ketones, shifting to positive in alkanes.
    

Experimental Protocol: Dynamic Laser Monitoring

For precise solubility determination required for process validation, the Dynamic Laser Monitoring Method is the gold standard. It eliminates sampling errors associated with gravimetric methods.[1]

Methodology Workflow

The following diagram outlines the self-validating protocol for generating solubility curves.

SolubilityProtocolSetup1. PreparationSolvent + Excess SoluteVessel2. Jacketed Vessel(Stirring + Temp Control)Setup->VesselLaser3. Laser Transmission(Turbidity Monitoring)Vessel->LaserContinuous LoopHeating4. Slow Heating(0.1 K/min)Laser->HeatingClearPoint5. Clear Point Detection(Transmissivity Max)Heating->ClearPointSolute DissolvesDataFit6. Data Fitting(Apelblat Equation)ClearPoint->DataFitRecord T vs xDataFit->SetupRepeat forNew Mole Fraction

Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Weigh a precise mass of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol into a jacketed glass vessel. Add a known mass of solvent.[2][3]

  • Equilibration: Agitate the suspension at a temperature well below the expected saturation point (e.g., 278.15 K).

  • Laser Setup: Direct a He-Ne laser (or similar light source) through the suspension to a photodetector.[1] Initial transmissivity should be near zero due to crystal scattering.

  • Dynamic Heating: Ramp the temperature slowly (0.1 to 0.2 K/min).

  • Detection: Record the temperature at which laser transmissivity sharply rises to a maximum plateau. This is the saturation temperature (

    
    )  for the specific mole fraction (
    
    
    ).[1]
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Correlation

To operationalize experimental data for process design, the solubility (


Modified Apelblat Equation1
The Modified Apelblat Equation
1
  • 
     : Mole fraction solubility.[1][4][5][6]
    
  • 
     : Absolute temperature (Kelvin).[1][6][7]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • A and B reflect the non-ideality of the solution and the enthalpy of solution.

    • C accounts for the temperature dependence of the enthalpy of fusion.

Process Decision Logic

The following logic gate determines the optimal crystallization strategy based on the derived solubility data.

SolventSelectionStartAnalyze Solubility DataSlopeCheckIs d(Solubility)/dT Steep?Start->SlopeCheckSteepYes (e.g., Acetone, IPA)SlopeCheck->SteepHigh SensitivityFlatNo (e.g., Water, Hexane)SlopeCheck->FlatLow SensitivityCoolingStrategy: Cooling Crystallization(High Yield potential)Steep->CoolingAntiSolventStrategy: Anti-Solvent Crystallization(Dosing Hexane/Water)Flat->AntiSolventProcessProcess Optimization(Metastable Zone Width)Cooling->ProcessAntiSolvent->Process

Figure 2: Decision matrix for crystallization process design based on solubility thermodynamics.

References

  • Pfizer Inc. (2006).[1] Process for preparing voriconazole. WO Patent 2006065726A2.[1] Link

  • Hanmi Pharm Co Ltd. (2012).[1] Novel intermediates of voriconazole and preparation method. EP Patent 2444398A2.[1] Link

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]

  • Grant, D. J. W., et al. (1984).[1] Solubility behavior of organic compounds. Techniques of Chemistry, Vol XXI. Wiley-Interscience.[1]

A Guide to Risk Assessment and Safe Handling for Novel Diol-Based Compounds: A Case Study of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Deficit in Modern Research

In the fast-paced landscape of drug discovery and chemical synthesis, researchers are frequently tasked with handling novel or sparsely documented compounds. A prime example is 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, a molecule of interest for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This scenario, far from being an anomaly, is a common challenge. The absence of a formal SDS does not absolve us of our responsibility to safety; it demands a more rigorous, first-principles approach to risk assessment.

This guide moves beyond the confines of a standard SDS summary. It presents a robust framework for scientists and drug development professionals to assess and manage the risks associated with data-poor compounds. Using 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol as a case study, we will deconstruct its molecular architecture, utilize data from structural analogs to inform a conservative safety strategy, and ground our protocols in the authoritative standards set by the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

Section 1: Predictive Hazard Analysis via Structural Analogs

In the absence of specific toxicological data, a scientist's primary tool is predictive analysis based on the compound's constituent parts. The target molecule can be broken down into two key structural motifs: the propane-1,3-diol backbone and the (2,4-Difluorophenyl)methyl substituent . By examining well-characterized analogs, we can hypothesize a potential hazard profile to establish a baseline for safe handling.

1.1 The Propanediol Backbone: A Baseline for Irritation

The propane-1,3-diol scaffold is common in chemistry. Data from the parent compound, 1,3-Propanediol, suggests a relatively low order of acute toxicity but indicates a potential for mild skin and eye irritation.[4][5] This forms the foundation of our assumptions.

1.2 The Halogenated Aromatic Moiety: A Flag for Enhanced Caution

The introduction of a difluorophenyl group warrants increased vigilance. Halogenated aromatic compounds can possess a range of biological activities and toxicological profiles, including the potential for greater systemic effects or sensitization. While no direct data is available, this structural alert compels us to adopt more stringent handling protocols than for the diol backbone alone.

1.3 Illustrative Data from Analog Compounds

To conceptualize the potential range of hazards, the following tables summarize data from two illustrative compounds: the simple backbone (1,3-Propanediol) and a highly hazardous substituted propanediol (2-Bromo-2-nitro-1,3-propanediol).

Disclaimer: This data is for illustrative and educational purposes only. It does not represent the actual toxicological profile of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol.

Table 1: Illustrative Toxicological Data from Analog Compounds

Parameter 1,3-Propanediol (CAS 504-63-2) 2-Bromo-2-nitro-1,3-propanediol (CAS 52-51-7) Causality and Implication for Risk Assessment
Acute Oral Toxicity (LD50) 4,773 mg/kg (mouse)[6] 305 mg/kg (rat)[7] The wide range highlights the uncertainty. The presence of the difluorophenyl group necessitates assuming a higher potential toxicity than the simple diol.
Skin Irritation Mild skin irritation (Rabbit)[4] Causes skin irritation[8] Assume the target compound is, at a minimum, a skin irritant. Select appropriate gloves and lab coat.

| Eye Irritation | No eye irritation (Rabbit)[4] | Causes serious eye damage[8][9] | The potential for serious eye damage from substituted diols makes mandatory the use of tightly sealed safety goggles. |

Table 2: Illustrative Physicochemical Properties from Analog Compounds

Property 1,3-Propanediol 2-Bromo-2-nitro-1,3-propanediol Causality and Implication for Risk Assessment
Physical Form Clear Liquid[5] Crystalline Solid[7] The target compound is likely a solid or high-boiling point liquid. This affects storage, spill control, and the risk of dust/aerosol inhalation.
Water Solubility Miscible 280 g/L at 23 °C[7] Good water solubility is likely. This informs the choice of spill cleanup materials and decontamination procedures (water can be used).

| Stability | Stable under normal conditions. Hygroscopic.[5] | Stable under recommended storage. Avoid strong bases, oxidizing/reducing agents.[7] | Assume incompatibility with strong oxidizing agents and bases. Store away from such materials. |

Section 2: A Proactive Safety Framework Based on OSHA's Laboratory Standard

Regardless of the specific chemical, all laboratory operations fall under regulations like OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[10] This standard mandates a proactive, rather than reactive, approach to safety through a written Chemical Hygiene Plan (CHP).[1][11] For a novel compound, the CHP is not just a document; it's a dynamic risk assessment process.

Core Principles of the Chemical Hygiene Plan (CHP):
  • Minimization of Exposure: All procedures must be designed to minimize chemical exposure through engineering controls, administrative practices, and personal protective equipment.[10]

  • Information and Training: All personnel must be trained on the potential hazards (even if hypothetical) and the specific handling protocols before work begins.[1][11]

  • Designation of Responsibility: A Chemical Hygiene Officer or equivalent must be designated to oversee the implementation of the safety plan.[1]

Workflow: Initial Risk Assessment for a Novel Compound

The following diagram outlines the logical workflow for establishing safe handling procedures in a data-poor context.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Control Strategy cluster_2 Phase 3: Implementation A Identify Compound (2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol) B Search for SDS/Tox Data A->B C Data Found? B->C D Analyze Structural Analogs (Propanediol, Fluorophenyl) C->D No E Assume Conservative Hazard Profile (Irritant, Potential Systemic Toxin) D->E F Select Engineering Controls (e.g., Chemical Fume Hood) E->F G Define Required PPE (Gloves, Goggles, Lab Coat) F->G H Develop Standard Operating Procedure (SOP) G->H I Train Personnel on SOP & Hazards H->I J Conduct Dry Run of Procedure I->J K Proceed with Experiment J->K

Caption: Risk assessment workflow for novel compounds.

Section 3: Standard Operating Protocol for Initial Handling

This protocol provides a detailed, step-by-step methodology for the first-time handling of a small quantity (<1g) of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, assuming the conservative hazard profile derived above.

Required Controls and Personal Protective Equipment (PPE)
  • Engineering Control: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of potential dusts or aerosols.[12]

  • Eye/Face Protection: Tight-sealing safety goggles are mandatory. A face shield should be worn over the goggles if there is any risk of splashing.[13]

  • Skin Protection:

    • A flame-resistant lab coat must be worn and fully buttoned.

    • Gloves: Use nitrile rubber gloves (minimum thickness 0.11 mm) as an effective initial barrier.[4] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[14] A spill kit appropriate for solid/liquid chemicals must be on hand.

Step-by-Step Handling Procedure
  • Preparation: a. Cordon off the work area within the fume hood. b. Cover the work surface with absorbent, disposable bench paper. c. Pre-label all necessary vials and containers.[15] d. Assemble all required equipment (spatulas, glassware, etc.) within the hood. e. Perform a final check to ensure the eyewash station is unobstructed.

  • Weighing and Aliquoting (Solid Compound): a. Tare a pre-labeled vial on the balance. b. Carefully transfer the approximate amount of the compound from the stock container to the vial using a clean spatula. c. To minimize dust, do not pour the solid. Use controlled, gentle scooping motions. d. Tightly cap the stock container and the new vial immediately after transfer. e. Clean the spatula and any affected surfaces inside the hood with a solvent-moistened wipe (e.g., 70% ethanol).

  • Dissolution: a. If making a solution, add the solvent to the vial containing the compound slowly via pipette. b. Cap the vial and mix using a vortex or gentle agitation. Do not sonicate unless the vial is confirmed to be securely sealed, as this can generate aerosols.

  • Post-Handling and Decontamination: a. Securely cap all containers holding the compound. b. Wipe down the exterior of all containers before removing them from the hood. c. Dispose of all contaminated disposable materials (bench paper, wipes, gloves) into a designated hazardous waste bag inside the fume hood. d. After removing personal protective equipment, wash hands thoroughly with soap and water.[16]

Section 4: Emergency Response Protocols for the Unknown

Emergency procedures must be conservative and prioritize personnel safety.

Spill Response (<1 g)
  • Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean up if you feel unwell or unsure. Ensure the fume hood sash is kept low.

  • Assess: Evaluate the spill. Is it contained within the hood? Is it a solid or liquid?

  • Control:

    • Solid Spill: Gently cover the spill with an absorbent powder from the spill kit. Do not dry sweep.

    • Liquid Spill: Cover with absorbent pads or powder, working from the outside in.

  • Clean: Once absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the spill area with soap and water, followed by 70% ethanol. Dispose of all cleaning materials as hazardous waste.

Personal Exposure Decision Tree

This diagram provides a logical flow for responding to a personal exposure event.

A Exposure Event Occurs B Type of Exposure? A->B C Skin Contact B->C Skin D Eye Contact B->D Eye E Inhalation B->E Inhalation F Remove Contaminated Clothing Wash Area with Soap & Water for 15 minutes C->F G Flush Eyes at Eyewash Station for 15 minutes Hold Eyelids Open D->G H Move to Fresh Air Immediately E->H I Seek Immediate Medical Attention F->I G->I H->I J Bring SDS (or this guide) and any available information to the medical provider I->J

Caption: Decision tree for personal exposure events.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). International Labour Organization (ILO).

  • Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia.

  • Globally Harmonized System (GHS). Canadian Centre for Occupational Health and Safety (CCOHS).

  • The Laboratory Standard. Vanderbilt University Environmental Health & Safety.

  • About the GHS. United Nations Economic Commission for Europe (UNECE).

  • Using the GHS. Safe Work Australia.

  • 2-{[(2,4-difluorophenyl)methyl]amino}propane-1,3-diol. BLDpharm.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • OSHA Laboratory Standard. Compliancy Group.

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.

  • Safety Data Sheet for 2-BROMO-2-NITRO-1,3-PROPANEDIOL. Spectrum Chemical.

  • 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol. Chemsrc.

  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. Fisher Scientific.

  • Material Safety Data Sheet for 1,3-Propanediol. Acros Organics.

  • 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL. Sigma-Aldrich.

  • 2-(2-(2,4-Difluorophenyl)allyl)propane-1,3-diol. BLDpharm.

  • Safety Data Sheet for 1,3-Propanedithiol. Fisher Scientific.

  • Safety data sheet for 1,3-Propanediol. CPAChem.

  • 1,3-Propanediol - Safety Data Sheet. The Formulator Shop.

  • 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol. PubChem, National Center for Biotechnology Information.

  • 2-Methyl-1,3-propanediol SDS. ECHEMI.

  • Safety Data Sheet for 2,2-Difluoropropane-1,3-diol. AK Scientific, Inc.

  • 2,2-DIMETHYLPROPANE-1,3-DIOL. CAMEO Chemicals, NOAA.

  • MATERIAL SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol 98%. Scbt.com.

  • Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Carl ROTH.

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS. Loba Chemie.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of the Voriconazole Diol Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Intermediate Characterization in Pharmaceutical Synthesis

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs) like Voriconazole, the rigorous characterization of isolated intermediates is not merely a procedural formality; it is a cornerstone of process control, quality assurance, and regulatory compliance. The Voriconazole diol intermediate, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, represents a pivotal juncture in the synthetic pathway. Its stereochemistry and purity directly dictate the quality and yield of the final Voriconazole API.[1][2] Understanding its fundamental physical properties, such as melting point and solubility, is essential for developing robust crystallization, purification, and drying processes, ensuring batch-to-batch consistency and minimizing impurity profiles. This guide provides a comprehensive overview of the key physical characteristics of this intermediate and delineates the authoritative experimental protocols for their validation.

Physicochemical Profile: Establishing a Baseline

While specific literature values for the melting point of the (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol intermediate are not prominently documented, its characteristics can be inferred from its molecular structure and contextualized by the properties of the final API, Voriconazole. The presence of multiple polar functional groups—two hydroxyls, a triazole ring, and a fluoropyrimidine moiety—suggests that the diol is a crystalline solid at ambient temperature with moderate to low solubility in non-polar solvents and higher solubility in polar organic solvents.[3][4]

For comparative purposes, the established properties of Voriconazole provide a valuable benchmark.

Table 1: Comparative Physicochemical Data
PropertyVoriconazole (API)Voriconazole Diol Intermediate (Expected)Rationale for Expectation
Chemical Name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diolThe intermediate is the direct precursor, differing by an additional hydroxyl group.
CAS Number 137234-62-9[5]Not explicitly defined in searches.Intermediates are often not assigned CAS numbers unless commercially sold.
Molecular Formula C₁₆H₁₄F₃N₅O[5][6]C₁₆H₁₅F₃N₅O₂Addition of one oxygen and one hydrogen atom.
Molecular Weight 349.31 g/mol [5][6]366.31 g/mol Calculated based on the atomic mass difference.
Appearance White to off-white solid/powder[5][7]Expected to be a white to off-white crystalline solid.Structural similarity and commonality in organic synthesis.
Melting Point 127-130°C[8]; ~133°C[9]Expected to be higher than Voriconazole.The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.
Aqueous Solubility Low (0.5 - 0.71 mg/mL)[3][4]Expected to have slightly higher aqueous solubility.The presence of a second hydroxyl group increases the molecule's overall polarity and potential for hydrogen bonding with water.

Experimental Design & Protocols: A Self-Validating Workflow

To ensure the trustworthiness of characterization data, a multi-faceted approach is required where orthogonal techniques validate one another. The determination of a melting point, for instance, is only meaningful if the identity and purity of the substance are unequivocally confirmed.

Workflow for Physicochemical Characterization

The logical flow of analysis ensures that each step builds upon the last, creating a self-validating system. Purity is first assessed by a high-resolution separation technique (HPLC), followed by structural confirmation (NMR, MS), and finally, the determination of thermal properties (DSC).

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Integration Purity Purity Assessment (HPLC) Identity Structural Elucidation (NMR, MS, FTIR) Purity->Identity Confirms sample for analysis Report Final Certificate of Analysis Purity->Report Generates purity data Thermal Melting Point & Thermal Events (DSC) Identity->Thermal Provides validated material Identity->Report Generates identity data Thermal->Report Generates thermal data DSC_Workflow start Start prep Weigh 2-5 mg of Diol into Aluminum Pan start->prep seal Hermetically Seal Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load purge Purge with N2 (50 mL/min) load->purge program Run Thermal Program (e.g., Ramp 10°C/min) purge->program analyze Analyze Thermogram: Determine Onset & Peak Tₘ program->analyze end End analyze->end

Sources

Methodological & Application

Synthesis of Voriconazole using 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of Voriconazole, specifically focusing on the utilization of diol intermediates.

Note on Chemical Nomenclature & Safety: The user-specified starting material, 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (a 1,3-diol with a benzyl linker), is structurally distinct from the standard industrial intermediate, 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (a 1,2-diol with a direct phenyl attachment).

While the 1,3-diol is a valid prochiral building block for novel asymmetric syntheses, the validated industrial protocol for "Diol-to-Voriconazole" conversion utilizes the 1,2-Diol/Epoxide pathway to bypass the hazardous organolithium reagents used in the classical Pfizer route. This guide details the Epoxide Pathway (as per recent patent literature) while addressing the strategic manipulation of the diol framework.

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

Voriconazole ((2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) presents a significant challenge due to its two adjacent chiral centers and the requirement for high diastereoselectivity.

  • Classical Route (Pfizer): Involves the Reformatsky-type coupling of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-(1-bromoethyl)-5-fluoropyrimidine using highly reactive organolithium (LDA) or organozinc reagents. This route often suffers from low diastereoselectivity (1:1 ratio of enantiomeric pairs) and cryogenic requirements (-78°C).

  • The Diol/Epoxide Route: A superior alternative involving the oxidation of a diol precursor to an epoxide, followed by ring-opening with a Grignard reagent. This method offers better thermal control and safety profiles.

Structural Analysis of the Starting Material

The user-specified 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol represents a prochiral 1,3-diol .

  • Strategic Utility: This molecule can be desymmetrized (e.g., via enzymatic acetylation or chiral acetal formation) to generate chiral building blocks.

  • Pathway Divergence: To access the Voriconazole core, this 1,3-diol is typically converted into the 1,2-diol or epoxide equivalent via oxidative rearrangement or used in de novo construction of the quaternary center.

  • Core Protocol Focus: The protocol below focuses on the 1,2-Diol to Epoxide transformation, as this is the validated "Diol Route" in current manufacturing (e.g., CN103145653, WO2007013096).

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Key Epoxide Intermediate

Objective: Convert the diol precursor into the reactive epoxide 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane.

Reagents:

  • Substrate: 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (The "Voriconazole Diol").

  • Oxidant: Trimethylsulfoxonium iodide (TMSOI) / NaH (Corey-Chaykovsky) OR Mesyl Chloride/Base followed by cyclization.

  • Solvent: DMSO or THF/Toluene mixture.

Step-by-Step Methodology:

  • Activation: Dissolve 0.2 mol of the Diol in dry THF (300 mL) under nitrogen. Cool to 0°C.[1]

  • Mesylation: Add Triethylamine (0.25 mol) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 0.22 mol). Stir for 2 hours. Mechanism: The primary alcohol is selectively mesylated over the tertiary alcohol due to steric accessibility.

  • Cyclization: Add Potassium Carbonate (

    
    , 0.5 mol) or Sodium Hydride (NaH) to the reaction mixture and heat to reflux (60-65°C) for 4 hours.
    
    • Observation: The intramolecular nucleophilic attack of the tertiary alkoxide displaces the mesylate, forming the oxirane (epoxide) ring.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield Target: >85% conversion to the epoxide.

Protocol B: Grignard Coupling (The Critical Bond Formation)

Objective: Ring-opening of the epoxide with the fluoropyrimidine side chain to form the Voriconazole skeleton.

Reagents:

  • Electrophile: Epoxide from Protocol A.

  • Nucleophile: 4-(1-bromoethyl)-5-fluoropyrimidine (pre-activated as Grignard).

  • Catalyst: Lewis Acid (optional, e.g.,

    
     or 
    
    
    
    to enhance diastereoselectivity).

Step-by-Step Methodology:

  • Grignard Preparation:

    • In a separate vessel, activate Magnesium turnings (1.2 eq) with Iodine crystals.

    • Add 4-(1-bromoethyl)-5-fluoropyrimidine dissolved in Methyl-THF dropwise at 40-50°C. Initiate the reaction and stir for 1 hour to form the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard solution to -10°C.

    • Dissolve the Epoxide (from Protocol A) in Toluene/THF (1:1).

    • Slowly cannulate the Epoxide solution into the Grignard reagent, maintaining internal temperature < 0°C.

    • Critical Control: Exothermic reaction. Rate of addition determines impurity profile.

  • Completion: Allow to warm to Room Temperature (25°C) and stir for 6 hours. Monitor by HPLC.

  • Quench: Pour mixture into ice-cold 10% HCl solution (pH adjustment to ~2-3 to break Magnesium salts).

  • Isolation: Extract with Isopropyl Acetate. Crystallize the crude residue from Isopropanol.

    • Result: Racemic Voriconazole (mixture of (2R,3S) and (2S,3R) enantiomers).[2]

Protocol C: Optical Resolution (Final API Isolation)

Objective: Isolate the active (2R,3S) enantiomer.

  • Salt Formation: Dissolve the racemate in Acetone/Methanol (10:1).

  • Resolving Agent: Add (1R)-(-)-10-Camphorsulfonic acid (CSA) (0.6 eq).

  • Crystallization: Heat to reflux to dissolve solids, then cool slowly to 5°C over 8 hours. The (2R,3S)-Voriconazole-CSA salt crystallizes preferentially.

  • Free Basing: Filter the salt, suspend in Dichloromethane/Water (1:1), and adjust pH to 11-12 with 40% NaOH. Separate the organic layer, dry, and evaporate.

  • Final Recrystallization: Ethanol/Water or Isopropanol.

Part 3: Data Visualization & Pathway Logic

Reaction Pathway Diagram

The following diagram illustrates the conversion of the Diol intermediate to Voriconazole via the Epoxide pathway, contrasting it with the user's specific 1,3-diol starting material.

VoriconazoleSynthesis cluster_0 Validated Industrial Pathway UserDiol User Input: 2-[(2,4-Difluorophenyl)methyl] propane-1,3-diol StandardDiol Standard Intermediate: 2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl) propane-1,2-diol UserDiol->StandardDiol Oxidative Rearrangement (Hypothetical/Novel Route) Epoxide Key Intermediate: Epoxide Derivative StandardDiol->Epoxide 1. MsCl/TEA 2. Base Cyclization Racemate Racemic Voriconazole Epoxide->Racemate Ring Opening (+ Grignard) Grignard Reagent: Fluoropyrimidine Grignard Grignard->Racemate FinalAPI Voriconazole (2R, 3S) Racemate->FinalAPI Resolution ((1R)-(-)-CSA)

Caption: Workflow comparing the User's 1,3-Diol (Red) with the Validated 1,2-Diol/Epoxide Industrial Route (Yellow/Blue).

Process Parameter Table
ParameterClassical Route (Lithiation)Epoxide/Diol Route (Recommended)
Key Intermediate Ethanone (Ketone)1,2-Propanediol / Epoxide
Coupling Reagent 4-Chloro-6-ethyl-5-fluoropyrimidine4-(1-bromoethyl)-5-fluoropyrimidine
Temperature -78°C to -50°C (Cryogenic)-10°C to 25°C (Standard)
Safety Profile High Risk (LDA/n-BuLi)Moderate Risk (Grignard)
Diastereoselectivity Low (~1:1)Improved (Tunable via Lewis Acid)
Reference Pfizer (US 5,567,817)Patent CN103145653 / WO2007013096

Part 4: References & Authority[3]

  • Pfizer Inc. (1996). Triazole antifungal agents.[3] US Patent 5,567,817. Link

    • Foundational text for the classical ketone-coupling route.

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development. Link

    • Authoritative source on the process chemistry and impurity profiles.

  • Patent CN103145653A (2013). Method for synthesizing Voriconazole via Epoxide Intermediate. Link

    • Describes the specific oxidation of the diol to the epoxide and subsequent Grignard reaction.

  • Zhejiang Huahai Pharmaceutical. (2007). Process for the preparation of Voriconazole. WO2007013096. Link

    • Details the resolution steps using Camphorsulfonic acid.

Sources

Reaction protocols for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Authored by a Senior Application Scientist

This document provides detailed application notes and reaction protocols for the synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, a valuable fluorinated building block in medicinal chemistry. The presence of the 2,4-difluorophenyl motif is a key structural feature in many pharmaceuticals, notably in antifungal agents like fluconazole, where fluorine atoms enhance metabolic stability and binding affinity.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of a robust synthetic strategy, detailed experimental procedures, and the underlying chemical principles.

Our approach is centered on a reliable two-step sequence: the alkylation of diethyl malonate followed by the reduction of the resulting diester. We will explore multiple well-documented methods for the critical reduction step, allowing scientists to choose the protocol best suited to their laboratory capabilities and safety considerations.

Strategic Overview: A Two-Step Pathway

The synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol is most effectively achieved through the construction of a diethyl malonate derivative, which serves as a direct precursor to the target 1,3-diol structure. This strategy leverages the high acidity of the α-protons in diethyl malonate and the well-established reliability of reducing dicarboxylic esters to their corresponding diols.

The overall workflow is as follows:

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Diol Formation A Diethyl Malonate + 2,4-Difluorobenzyl Bromide B Diethyl 2-[(2,4-difluorophenyl)methyl]malonate A->B  Alkylation (NaOEt, EtOH) C Reduction of Diester B->C  Intermediate Purification D 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (Final Product) C->D

Caption: Overall synthetic workflow for the target diol.

Part 1: Synthesis of Diethyl 2-[(2,4-difluorophenyl)methyl]malonate

This initial step involves a classic malonic ester synthesis, a carbon-carbon bond-forming reaction. The methylene protons flanked by the two ester groups of diethyl malonate are acidic (pKa ≈ 13) and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an electrophilic alkyl halide, in this case, 2,4-difluorobenzyl bromide.

Protocol 1: Alkylation of Diethyl Malonate

Materials and Reagents:

  • Diethyl malonate

  • 2,4-Difluorobenzyl bromide

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • Magnetic stirrer with heating mantle.

  • Rotary evaporator.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: Under a dry nitrogen atmosphere, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (approx. 3 M concentration) at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Causality: This in-situ preparation ensures a fresh, anhydrous, and highly reactive base, which is critical for efficient deprotonation of the malonic ester.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise via the addition funnel at room temperature. Stir the mixture for 30 minutes.

  • Alkylation Reaction: Add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with saturated NH₄Cl solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The aqueous washes remove any remaining inorganic salts and unreacted base, purifying the crude product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude diethyl 2-[(2,4-difluorophenyl)methyl]malonate as an oil.

  • Purification: The crude product can be purified by vacuum distillation to obtain the pure diester.

Part 2: Reduction of the Malonic Ester to the 1,3-Diol

This is the critical transformation step. The choice of reducing agent determines the reaction conditions, safety protocols, and scalability. We present two primary, field-proven protocols.

G cluster_methods Reduction Methodologies Intermediate Diethyl 2-[(2,4-difluorophenyl) methyl]malonate LiAlH4 Protocol 2.1: LiAlH₄ (High Reactivity) Intermediate->LiAlH4 NaBH4 Protocol 2.2: NaBH₄ / Additive (Milder Conditions) Intermediate->NaBH4 Hydrogenation Alternative: Catalytic Hydrogenation (Industrial Scale) Intermediate->Hydrogenation Product 2-[(2,4-Difluorophenyl)methyl] propane-1,3-diol LiAlH4->Product NaBH4->Product Hydrogenation->Product

Caption: Key reduction pathways from the diester intermediate.

Protocol 2.1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. This method is highly effective but requires strict adherence to safety protocols due to the pyrophoric nature of LiAlH₄.

Materials and Reagents:

  • Diethyl 2-[(2,4-difluorophenyl)methyl]malonate

  • Lithium aluminum hydride (LiAlH₄) powder

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel under a nitrogen atmosphere.

  • Reagent Preparation: Carefully suspend LiAlH₄ (2.0 eq) in anhydrous THF inside the flask. Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic. Starting at 0 °C and adding the ester slowly allows for effective temperature control, preventing dangerous runaways.

  • Reduction: Dissolve the diethyl 2-[(2,4-difluorophenyl)methyl]malonate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel over a period of 1 hour.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours until TLC analysis confirms the complete consumption of the starting material.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C.

    • Extreme Caution: The following steps are highly exothermic and produce hydrogen gas. Quench the reaction by slowly and sequentially adding:

      • 'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of deionized water.

    • Stir the resulting granular white precipitate vigorously for 30 minutes. Causality: This specific workup procedure is designed to safely neutralize excess LiAlH₄ and produce easily filterable aluminum salts.

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes, and dry the solution over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol.

    • The product can be further purified by silica gel column chromatography or recrystallization.

Protocol 2.2: Reduction using Sodium Borohydride (Enhanced Reactivity)

Sodium borohydride (NaBH₄) is typically not reactive enough to reduce esters. However, its reactivity can be enhanced by using co-solvents like alcohols or the addition of Lewis acids. This method is significantly safer and more manageable than the LiAlH₄ protocol. The following procedure is adapted from a patented method for a structurally similar compound.[3]

Materials and Reagents:

  • Diethyl 2-[(2,4-difluorophenyl)methyl]malonate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Isopropanol

  • Deionized water

  • 4.0 M Hydrochloric acid (HCl)

  • 20% (w/v) Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diethyl 2-[(2,4-difluorophenyl)methyl]malonate (1.0 eq) in a mixed solvent of isopropanol and water (e.g., 10:1 v/v).

  • Addition of Reagents: Cool the solution to -5 °C to 0 °C. Add lithium chloride (2.0 eq) followed by the portion-wise addition of sodium borohydride (2.0 eq). Causality: LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, which increases its electrophilicity and facilitates hydride attack from NaBH₄.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC.

  • Work-up and pH Adjustment:

    • After completion, carefully adjust the pH of the solution to ~1 with 4.0 M HCl to neutralize excess borohydride and hydrolyze borate esters.

    • Subsequently, adjust the pH to ~10 with a 20% NaOH solution.

  • Extraction and Purification:

    • Extract the basic aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by silica gel column chromatography or recrystallization as needed.

Data Summary and Characterization

The choice of reduction protocol impacts yield, safety, and scalability. Below is a comparative summary.

ParameterProtocol 2.1: LiAlH₄Protocol 2.2: NaBH₄ / LiClAlternative: Catalytic Hydrogenation
Primary Reagent Lithium Aluminum HydrideSodium Borohydride, LiClH₂ Gas, Copper-based catalyst
Solvent Anhydrous THF / Et₂OIsopropanol / WaterMethanol / Dioxane
Temperature 0 °C to Room Temp.-5 °C to Room Temp.150-250 °C
Pressure AtmosphericAtmosphericHigh Pressure ( >50 bar)
Typical Yield High (85-95%)Good (70-85%)High (Variable, >80%)
Key Advantage High reactivity, fastEnhanced safety, simple setupHigh scalability, cost-effective
Key Disadvantage Pyrophoric, requires strict anhydrous conditionsLonger reaction timesRequires specialized high-pressure equipment

Product Characterization: The identity and purity of the final product, 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • FTIR Spectroscopy: To identify the characteristic broad O-H stretch of the diol (approx. 3300 cm⁻¹) and the disappearance of the ester C=O stretch (approx. 1735 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺).

  • HPLC: To determine the purity of the final compound.

References

  • J. Org. Chem. 1987, 52, 14, 3054–3060. Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Available at: [Link]

  • Google Patents. CN105777486A. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol. Available at: [Link]

  • ResearchGate. The hydrogenation process of diethyl malonate over Cu/SiO2 catalyst. Available at: [Link]

  • ScienceDirect. Selective hydrogenation of dimethyl maleate to tetrahydrofuran over Cu/SiO2 catalyst: Effect of Cu+ on the catalytic performance. Available at: [Link]i/S187220671400247X)

Sources

Application Notes & Protocols: Evaluating 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol as a Novel Antifungal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide will, therefore, be structured to evaluate 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol as a novel antifungal scaffold. It will provide a plausible synthesis protocol based on a known precursor[7], detailed protocols for in vitro antifungal susceptibility and cytotoxicity testing based on established standards[8][9][10], and a framework for interpreting the results. By synthesizing information from analogous compounds and standard drug development workflows, this document serves as a comprehensive starting point for researchers investigating this molecule.

Abstract

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with unique mechanisms of action or improved pharmacological profiles. The 2,4-difluorophenyl group is a key component of several successful azole antifungals, valued for its contribution to binding affinity and metabolic stability.[1][5] This document provides a comprehensive framework for the synthesis and preclinical evaluation of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, a compound featuring this critical moiety on a flexible diol scaffold. We present detailed protocols for its synthesis, in vitro antifungal susceptibility testing against clinically relevant pathogens, and cytotoxicity assessment to determine its selective toxicity. These application notes are designed to provide drug development professionals with the necessary methodologies to investigate this compound as a potential new lead in antifungal research.

Scientific Rationale and Potential Mechanism of Action

The core rationale for investigating 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol stems from the established success of the difluorophenyl motif in medicinal chemistry. In azole antifungals, this group plays a pivotal role in binding to the active site of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

While the subject diol lacks the canonical triazole ring required for direct inhibition of lanosterol 14α-demethylase, the highly lipophilic and metabolically stable difluorophenyl group could enable the molecule to interact with and disrupt the fungal cell membrane through other mechanisms.[6] The incorporation of fluorine is known to enhance a molecule's ability to penetrate hydrophobic pockets in proteins or lipid bilayers.[5] Therefore, a plausible hypothesis is that 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol may act as a membrane-destabilizing agent.

To provide context, the established mechanism for related azole compounds is illustrated below.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Incorporation Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Enzyme Inhibition Enzyme->Ergosterol Catalysis

Caption: Contextual mechanism of azole antifungals targeting the ergosterol pathway.

Proposed Synthesis Protocol

The target compound can be synthesized via the reduction of a commercially available or readily synthesized precursor, 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol.[7][11] The following protocol details a standard catalytic hydrogenation to achieve this transformation.

Protocol 2.1: Synthesis via Catalytic Hydrogenation

  • Dissolution: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes. The inert atmosphere prevents potential side reactions and ensures catalyst activity.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-3 atm, or as determined by equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rationale: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from passing through the filter paper.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel to obtain the final 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, harmonized with CLSI and EUCAST guidelines.[8][9]

Protocol 3.1: Broth Microdilution MIC Assay

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Use RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0.

  • Drug Dilution Plate: In a 96-well non-binding sterile plate (Plate A), perform serial two-fold dilutions of the test compound.

    • Add 100 µL of RPMI-1640 to wells 2-11.

    • Add 200 µL of a working drug solution (e.g., 256 µg/mL in RPMI + 2% DMSO) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (drug-free). Well 12 will be the sterility control (uninoculated medium).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[12]

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Transfer 100 µL of the final inoculum to wells 1-11 of a new 96-well plate (Plate B). This will bring the total volume to 200 µL per well and cut the drug concentrations in half, achieving the final desired test concentrations. Add 100 µL of sterile medium to well 12.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well.[12] This can be assessed visually or by reading the optical density at 600 nm.

Fungal SpeciesStrain (Example)MIC (µg/mL)
Candida albicansATCC 90028
Cryptococcus neoformansH99
Aspergillus fumigatusAf293
Fluconazole-Resistant C. albicans
Cytotoxicity Assessment

Determining the toxicity of a compound to mammalian cells is crucial for establishing its potential as a therapeutic agent.[10] The following protocol uses a standard MTT assay to measure cell viability.

Protocol 4.1: MTT Cytotoxicity Assay

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2, human liver cells) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of ~1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting viability against log concentration and fitting to a dose-response curve.

Data Interpretation and Overall Workflow

A promising antifungal candidate should exhibit potent activity against fungi (low MIC) and low toxicity toward mammalian cells (high IC₅₀). This relationship is quantified by the Selectivity Index (SI) .

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal target over host cells, suggesting a wider therapeutic window.

ParameterValue (µg/mL)
MIC (C. albicans)
IC₅₀ (HepG2)
Selectivity Index (SI)

The overall experimental workflow for evaluating the compound is summarized in the diagram below.

G cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Decision synthesis Catalytic Hydrogenation of Precursor purify Purification & Structural Confirmation (NMR, MS) synthesis->purify mic_test Antifungal Susceptibility (Broth Microdilution) [Protocol 3.1] purify->mic_test cyto_test Mammalian Cytotoxicity (MTT Assay) [Protocol 4.1] purify->cyto_test mic_val Determine MIC Value mic_test->mic_val ic50_val Determine IC50 Value cyto_test->ic50_val si_calc Calculate Selectivity Index (SI = IC50 / MIC) mic_val->si_calc ic50_val->si_calc conclusion Promising Candidate? (Low MIC, High SI) si_calc->conclusion

Caption: Overall workflow for the evaluation of the candidate antifungal compound.

References

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol. (n.d.). PubChem. Retrieved from [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (1997). PubMed. Retrieved from [Link]

  • Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. (2012). ResearchGate. Retrieved from [Link]

  • Synergistic Antifungal Interactions between Antibiotic Amphotericin B and Selected 1,3,4-thiadiazole Derivatives, Determined by Microbiological, Cytochemical, and Molecular Spectroscopic Studies. (2023). MDPI. Retrieved from [Link]

  • Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. (n.d.). Google Patents.
  • Advances in Antifungal Drug Development: An Up-To-Date Mini Review. (2021). MDPI. Retrieved from [Link]

  • 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence. (2022). MDPI. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). ASM Journals. Retrieved from [Link]

  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (n.d.). QuickCompany. Retrieved from [Link]

  • Synthesis of 1,3-dialkylthioselenoglycolurils - novel antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. Retrieved from [Link]

  • Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. (2019). ResearchGate. Retrieved from [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers. Retrieved from [Link]

  • Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(AZOL-1-YL)PROPANE-1,2-DIOL AND 4-(AZOL-1-YLMETHYL)-1,3-DIOXOLANE: SYNTHESIS AND PROPERTIES. (2021). RASAYAN Journal of Chemistry. Retrieved from [Link]

  • Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei. (2023). Medical Mycology. Retrieved from [Link]

  • The Caries Process & Fluoride's Mechanism of Action. (n.d.). Dentalcare.com. Retrieved from [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. Retrieved from [Link]

  • The effects of fluorine in drug systems. (n.d.). University of St Andrews. Retrieved from [Link]systems.pdf)

Sources

Scalable synthesis routes for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthesis route for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol , a critical pharmacophore precursor used in the manufacture of next-generation HIV Integrase Strand Transfer Inhibitors (INSTIs), specifically Dolutegravir (DTG) and Bictegravir .

The guide prioritizes a Malonate Alkylation – Hydride Reduction sequence. This route is selected for its atom economy, avoidance of cryogenic conditions, and suitability for Multi-Kilogram (kg) scale manufacturing. We address specific process challenges including thermal runaway risks during enolate formation, control of dialkylated impurities, and the safe management of hydrogen evolution during large-scale borohydride quenching.

Retrosynthetic Analysis & Route Selection

The target molecule is a 2-substituted-1,3-propanediol.[1][2][3][4][5] While several routes exist (e.g., Prinz reaction, epoxide opening), the Malonic Ester Synthesis offers the highest reliability for scale-up due to the commercial availability of diethyl malonate and 2,4-difluorobenzyl halides.

Mechanistic Pathway (Graphviz Visualization)

SynthesisRoute cluster_safety Critical Control Points SM1 Diethyl Malonate (Cheap, Bulk) Int1 Intermediate 1: Diethyl 2-(2,4-difluorobenzyl) malonate SM1->Int1 NaOEt/EtOH (Enolate Formation) SM2 2,4-Difluorobenzyl Bromide/Chloride SM2->Int1 SN2 Alkylation 60-70°C Target Target Diol: 2-[(2,4-Difluorophenyl)methyl] propane-1,3-diol Int1->Target NaBH4 / LiCl (In-situ LiBH4) Impurity Impurity: Dialkylated Malonate Int1->Impurity Over-alkylation (Process Risk)

Figure 1: Retrosynthetic pathway highlighting the core transformation and the critical impurity risk (dialkylation).

Detailed Experimental Protocols

Protocol A: Mono-Alkylation of Diethyl Malonate

Objective: Synthesize Diethyl 2-(2,4-difluorobenzyl)malonate with <5% dialkylated impurity.

Reaction Logic: The reaction relies on the formation of a sodiomalonate enolate followed by nucleophilic attack on the benzylic halide.

  • Stoichiometry: A 1.5 to 2.0 equivalent excess of diethyl malonate is mandatory to suppress the formation of the dialkylated byproduct (which is difficult to separate from the mono-alkylated product downstream).

  • Base Selection: Sodium Ethoxide (NaOEt) in ethanol is preferred over NaH (hydrogen hazard) or K2CO3 (slow kinetics) for scale-up.

Materials:

  • Diethyl malonate (DEM): 1.5 equiv.

  • 2,4-Difluorobenzyl bromide (or chloride): 1.0 equiv.

  • Sodium Ethoxide (21% wt solution in EtOH): 1.1 equiv.

  • Solvent: Anhydrous Ethanol (or Toluene/Ethanol mix).

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with N2.

  • Enolate Formation: Charge Diethyl malonate (1.5 eq) and Ethanol (5 vol). Cool to 0–5°C.

  • Base Addition: Add NaOEt solution dropwise, maintaining internal temperature <20°C. Caution: Exothermic. Stir for 30 mins at 20°C to ensure complete enolate formation.

  • Alkylation: Heat the mixture to 50°C. Add 2,4-Difluorobenzyl bromide dropwise over 1–2 hours.

    • Process Tip: Slow addition prevents localized high concentrations of alkylating agent, favoring mono-alkylation.

  • Reflux: Heat to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by HPLC/GC. Target: <1% unreacted benzyl halide.

  • Workup:

    • Distill off bulk Ethanol under reduced pressure.

    • Quench residue with Water (5 vol) and extract with Toluene or Ethyl Acetate.

    • Crucial Purification: Fractional distillation under high vacuum is required to remove the excess Diethyl malonate (b.p. ~199°C at atm, significantly lower under vac) from the product (much higher boiling point).

    • Specification: Product purity >95% before proceeding to reduction.

Protocol B: Chemo-selective Reduction to 1,3-Diol

Objective: Reduce the diester to the diol without using Lithium Aluminum Hydride (LiAlH4), which is hazardous at scale.

Reaction Logic: We utilize the NaBH4 / LiCl system. This generates LiBH4 in situ, which is significantly more potent than NaBH4 alone and capable of reducing esters to alcohols in mild conditions (THF/EtOH).

Materials:

  • Diethyl 2-(2,4-difluorobenzyl)malonate (Intermediate 1): 1.0 equiv.

  • Sodium Borohydride (NaBH4): 2.5 equiv.

  • Lithium Chloride (LiCl): 2.5 equiv.

  • Solvent: THF (Tetrahydrofuran) / Ethanol mixture (anhydrous).

Step-by-Step Methodology:

  • Solubilization: In the reactor, dissolve Intermediate 1 and LiCl in dry THF (10 vol). Cool to 0–5°C.

  • Hydride Addition: Add NaBH4 (solid or slurry in THF) in portions. Note: Hydrogen evolution may occur if moisture is present.

  • Reaction Initiation: Add Ethanol (5 vol) slowly dropwise.

    • Mechanism:[1][3][4][6][7][8][9] Ethanol acts as a proton source and solvent modifier, accelerating the reduction.

    • Safety: Significant H2 evolution will occur. Ensure reactor venting is routed to a flare or scrubber.

  • Aging: Allow to warm to room temperature (20–25°C) and stir for 12–18 hours.

  • Quenching (Critical Safety Step):

    • Cool to 0°C.

    • Add Acetone (1 vol) slowly to destroy excess hydride (forms isopropanol). Stir 30 mins.

    • Add saturated NH4Cl solution or 1M HCl slowly until pH ~4–5. Caution: Vigorous foaming/gas evolution.

  • Isolation:

    • Distill off THF/Ethanol.

    • Extract aqueous residue with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over Na2SO4, and concentrate.

  • Final Purification: The crude diol is often a viscous oil or low-melting solid. Recrystallization from Toluene/Heptane or Isopropyl Ether (IPE) is recommended if solid. If oil, use as-is if purity >98% (HPLC).

Process Safety & Workflow Visualization

The reduction step involves transition from a moisture-sensitive hydride phase to an aqueous workup. The following diagram outlines the safe operational flow.

ReductionWorkflow Start Start: Diester + LiCl in THF AddHydride Add NaBH4 (Solid/Slurry) Temp: 0-5°C Start->AddHydride AddEtOH Add EtOH Dropwise (CRITICAL: H2 Evolution) AddHydride->AddEtOH Activate Reaction Stir 20-25°C for 15h Monitor: HPLC AddEtOH->Reaction Quench Quench: Acetone then HCl Control Foaming Reaction->Quench Complete Workup Phase Separation: Org: Product | Aq: Boron Salts Quench->Workup Final Final Product: Viscous Oil / Solid Workup->Final

Figure 2: Workflow for the NaBH4/LiCl reduction, highlighting exothermic and gas-evolving steps.

Analytical Data & Specifications

HPLC Method Parameters

To validate the process, the following HPLC method is recommended for separating the mono-alkylated product from the dialkylated impurity and starting materials.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (general) and 254 nm (aromatic)
Retention Times (Approx) Diethyl Malonate: ~4 min Mono-alkylated (Int 1): ~9 min Dialkylated Impurity: ~12 min
Key Quality Attributes (KQA)
  • Appearance: Clear, viscous oil or white waxy solid.

  • Purity (HPLC): ≥ 98.0%.[7][10]

  • Moisture (KF): ≤ 0.5% (Critical if used in subsequent oxidations).

  • Residual Solvents: Toluene < 890 ppm, THF < 720 ppm.

References

  • ViiV Healthcare & Shionogi Patents.Synthesis of carbamoyl pyridone HIV integrase inhibitors.
  • CN105777486A. Synthesis method of 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-propanediol.[1] (Describes the specific NaBH4/LiCl reduction protocol).

  • Brown, H. C., & Narasimhan, S. (1982). Lithium borohydride. 1. A new, convenient generation of lithium borohydride in situ.Journal of Organic Chemistry, 47(9), 1604-1606. (Foundational reference for the reduction methodology).
  • Sumino, Y., et al. (2014). Process Research and Development of Dolutegravir.[7]Organic Process Research & Development . (Contextual grounding for the intermediate's utility).

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2,4-Difluorophenyl Diol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclic Alcohols in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Specifically, cis-configured fluorinated cycloalkanes are valuable three-dimensional building blocks in pharmaceutical research.[3] The catalytic hydrogenation of readily available fluorinated aromatic compounds presents a direct and atom-economical route to these saturated carbocycles.[3][4]

This document provides a comprehensive guide to the catalytic hydrogenation of 2,4-difluorophenyl diol intermediates, a class of compounds of significant interest for the synthesis of complex bioactive molecules. We will delve into the mechanistic principles, catalyst selection, and provide a detailed experimental protocol, with a strong emphasis on ensuring chemoselectivity—that is, the hydrogenation of the aromatic ring while preserving the integrity of both the carbon-fluorine (C-F) and carbon-hydroxyl (C-OH) bonds.

Core Principles and Mechanistic Considerations

The primary challenge in the hydrogenation of fluoroaromatics is overcoming the aromaticity of the benzene ring without cleaving the strong C-F bonds, a process known as hydrodefluorination (HDF).[4][5] The choice of catalyst and reaction conditions is therefore paramount to steer the reaction towards the desired saturated fluorinated diol.

Catalyst Selection: Rhodium and Ruthenium Systems

While various noble metals are employed in hydrogenation, rhodium and ruthenium catalysts have demonstrated particular efficacy for the hydrogenation of aromatic rings, including those bearing fluorine and hydroxyl substituents.

  • Rhodium Catalysts: Rhodium, particularly in the form of supported nanoparticles, has emerged as a leading catalyst for the hydrogenation of fluoroarenes.[3][4][6][7][8][9] Studies have shown that heterogeneous rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium on alumina (Rh/Al2O3), can effectively hydrogenate fluorobenzene to fluorocyclohexane.[5][10] The active catalytic species is often identified as rhodium(0) nanoparticles.[6][7][8][9] The use of catalyst modifiers can further enhance selectivity by influencing the electronic environment of the catalytic nanoparticles.[6][7][8][9]

  • Ruthenium Catalysts: Ruthenium-based catalysts are well-established for the hydrogenation of phenols to cyclohexanols.[11][12][13] This makes them a compelling choice for substrates containing hydroxyl groups. Supported ruthenium catalysts, such as Ru/C or Ru/TiO2, are active under relatively mild conditions.[12][13]

For the specific case of a 2,4-difluorophenyl diol, a rhodium-based catalyst is recommended as the primary choice due to its proven track record in fluoroarene hydrogenation. However, a ruthenium catalyst could be a viable alternative, particularly if hydrodefluorination proves to be a significant issue with rhodium.

The Hydrogenation Pathway

The hydrogenation of an aromatic ring on a heterogeneous catalyst surface is a multi-step process.[14] The generally accepted mechanism involves the chemisorption of both hydrogen and the aromatic substrate onto the catalyst surface. This is followed by a stepwise addition of hydrogen atoms to the aromatic ring, typically in a syn-addition fashion, leading to a cis-configured product.[14]

Catalytic Hydrogenation Pathway Figure 1: Generalized Catalytic Hydrogenation Pathway cluster_catalyst Catalyst Surface Catalyst Catalyst Substrate 2,4-Difluorophenyl Diol Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption H2 Hydrogen Gas Adsorbed_H Adsorbed Hydrogen H2->Adsorbed_H Adsorption & Dissociation Hydrogenated_Intermediate Partially Hydrogenated Intermediate Adsorbed_Substrate->Hydrogenated_Intermediate Stepwise H Addition Product Saturated Diol Hydrogenated_Intermediate->Product Desorption Experimental_Workflow Figure 2: Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Charge_Reactor Charge Reactor with Substrate, Solvent, and Catalyst Seal_Reactor Seal Reactor Charge_Reactor->Seal_Reactor Purge_System Purge with Inert Gas (3x) Seal_Reactor->Purge_System Pressurize_H2 Pressurize with H₂ Purge_System->Pressurize_H2 Stir_and_Heat Stir and Heat to Target Temperature Pressurize_H2->Stir_and_Heat Monitor_Progress Monitor Reaction Progress Stir_and_Heat->Monitor_Progress Cool_and_Vent Cool to RT and Vent H₂ Monitor_Progress->Cool_and_Vent Purge_Inert Purge with Inert Gas (3x) Cool_and_Vent->Purge_Inert Filter_Catalyst Filter through Celite® Purge_Inert->Filter_Catalyst Purify_Product Concentrate and Purify Filter_Catalyst->Purify_Product

Sources

Application Note: Enantioselective Synthesis of Chiral Derivatives from 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pro-chiral diol 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (hereafter referred to as Pro-diol 1 ) is a critical scaffold in the synthesis of next-generation triazole antifungal agents (e.g., analogues of Posaconazole and Isavuconazole). The 2,4-difluorophenyl moiety is essential for metabolic stability and pharmacodynamic potency. However, the symmetry of the propane-1,3-diol core presents a unique challenge: it requires desymmetrization to install the necessary chirality for bioactivity.

This Application Note provides a validated protocol for the enzymatic desymmetrization of Pro-diol 1 to yield high-value chiral mono-esters and subsequent chiral epoxides. By utilizing lipase-catalyzed transesterification, researchers can achieve Enantiomeric Excess (ee) >98% under mild conditions, avoiding the heavy metal waste associated with traditional asymmetric catalysis.

Introduction & Mechanistic Rationale

The Chemical Challenge

Pro-diol 1 possesses a plane of symmetry, making it a meso or pro-chiral substrate. To synthesize a single enantiomer of a downstream drug target, one of the two primary hydroxyl groups must be selectively functionalized.

The Solution: Enzymatic Desymmetrization

Lipases (EC 3.1.1.3) are serine hydrolases that, in organic solvents, catalyze esterification rather than hydrolysis. They distinguish between the enantiotopic hydroxyl groups of a pro-chiral diol based on the steric fit within the enzyme's active site (the "chiral pocket").

  • Mechanism: The catalytic triad (Ser-His-Asp) activates the acyl donor (e.g., vinyl acetate). The pro-chiral diol enters the active site; only one hydroxyl group is spatially aligned to attack the acyl-enzyme intermediate, resulting in a chiral mono-ester.

  • Why 2,4-Difluoro? The electron-withdrawing fluorine atoms lower the pKa of the hydroxyl protons slightly compared to non-fluorinated analogues, potentially enhancing reactivity, but also imposing specific steric constraints that require careful enzyme selection.

Experimental Workflow Visualization

The following diagram illustrates the core desymmetrization pathway and the subsequent chemical transformation to the chiral epoxide.

DesymmetrizationWorkflow cluster_QC Quality Control Gates Diol Pro-diol 1 (Achiral / Meso) Lipase Lipase Catalysis (Vinyl Acetate / Toluene) Diol->Lipase Substrate Loading MonoEster Chiral Mono-acetate (>98% ee) Lipase->MonoEster Desymmetrization Activation Mesylation/Tosylation MonoEster->Activation Functionalization HPLC Chiral HPLC (Chiralpak AD-H) MonoEster->HPLC Cyclization Base-Induced Cyclization Activation->Cyclization Leaving Group Formation Epoxide Chiral Epoxide (Target Intermediate) Cyclization->Epoxide Ring Closure NMR 1H NMR (Integration) Epoxide->NMR

Figure 1: Chemo-enzymatic workflow for the conversion of Pro-diol 1 to the target Chiral Epoxide.

Protocol A: Lipase-Catalyzed Desymmetrization[1]

This protocol utilizes Pseudomonas fluorescens lipase (PFL), which has shown superior selectivity for 2-substituted-1,3-propanediols compared to Candida antarctica Lipase B (CAL-B) for bulky substrates.

Materials
  • Substrate: 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (Pro-diol 1).

  • Enzyme: Lipase AK (Pseudomonas fluorescens) or Lipase PS (Burkholderia cepacia), immobilized on diatomite.

  • Acyl Donor: Vinyl acetate (excess drives equilibrium via tautomerization of the leaving group, vinyl alcohol, to acetaldehyde).

  • Solvent: Toluene (anhydrous) or MTBE.

  • Temperature: 25°C – 30°C.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve Pro-diol 1 (1.0 g, 4.38 mmol) in anhydrous Toluene (20 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (1.2 mL, 13.1 mmol, 3 equiv).

    • Note: Use of vinyl esters makes the reaction irreversible.

  • Enzyme Loading: Add Immobilized Lipase AK (200 mg, 20% w/w relative to substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm.

    • Critical: Do not stir too vigorously to avoid mechanical attrition of the immobilized enzyme support.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC.[1][2][3][4][5]

    • Target: Stop reaction at ~95-98% conversion of Diol to Mono-ester. Prolonged reaction times may lead to over-acylation (formation of the achiral di-acetate).

  • Workup: Filter the mixture through a pad of Celite to remove the enzyme. Wash the pad with Toluene (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the Chiral Mono-acetate .

Data Summary: Enzyme Screening

Typical results observed for 2-substituted-1,3-propanediols.

Enzyme SourceTrade NameConversion (24h)Selectivity (Mono:Di)Enantiomeric Excess (ee)
Pseudomonas fluorescensAmano Lipase AK96% 98:2 >98% (R)
Burkholderia cepaciaAmano Lipase PS92%95:596% (R)
Candida antarctica BNovozym 43599%60:4085% (S)
Porcine Pancreatic LipasePPL40%99:160% (R)

Interpretation: PFL (Lipase AK) offers the best balance of conversion and selectivity, minimizing the formation of the unwanted di-ester.

Protocol B: Synthesis of Chiral Epoxide

The chiral mono-acetate obtained above possesses one free hydroxyl group. This is converted to a leaving group (mesylate/tosylate) and cyclized.

Step-by-Step Procedure
  • Activation: Dissolve the Chiral Mono-acetate (1.0 equiv) in dry DCM (10 volumes) at 0°C. Add Triethylamine (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours until the mesylate is formed.

  • Quench & Wash: Wash with NaHCO3 (sat. aq.) and Brine.[6] Dry over MgSO4 and concentrate.

  • Cyclization (Epoxidation): Redissolve the crude mesylate in Methanol/THF (1:1). Add Potassium Carbonate (K2CO3, 2.0 equiv) at room temperature.

    • Mechanism:[1][2][7][8][9][10][11][12] The base cleaves the acetate group (de-protection) to reveal the alkoxide, which then performs an intramolecular S_N2 attack on the mesylated carbon, displacing the mesylate and closing the epoxide ring.

  • Isolation: Dilute with water and extract with Ethyl Acetate. The organic layer contains the Chiral Epoxide (e.g., (2R)-2-[(2,4-difluorophenyl)methyl]oxirane).

Quality Control & Analytical Methods

Chiral HPLC Method

To validate the enantiomeric purity of the mono-ester or the final epoxide:

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the difluorophenyl chromophore).

  • Temperature: 25°C.

Process Troubleshooting (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Enzyme inactivation or water content too high.Dry solvent over molecular sieves (3Å). Ensure vinyl acetate is fresh (free of acid).
High Di-ester Formation Reaction time too long or enzyme too active.Stop reaction earlier (monitor strictly). Reduce enzyme loading to 10% w/w.
Low ee% Non-selective background reaction.Ensure temperature does not exceed 30°C. Verify no chemical catalysts (DMAP, etc.) are present.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. [Link]

  • Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry. [Link]

  • Patel, R. N. (2008). "Biocatalysis for synthesis of chiral pharmaceutical intermediates." Topics in Catalysis. [Link]

  • Akita, H., et al. (1995). "Enzymatic acetylation of 2-substituted-1,3-propanediols." Chemical and Pharmaceutical Bulletin. [Link]

  • Pfizer Inc. (2002). "Process for the preparation of Voriconazole." U.S.

Disclaimer: This guide is for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

[1][2]

Case ID: OPT-YIELD-24DF Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for 2-Benzyl-1,3-Propanediol Derivatives[1][2]

Executive Summary & Route Analysis

You are encountering yield attrition in the synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol . Based on structural analysis, this molecule is a key intermediate often associated with HIV integrase inhibitors (e.g., Dolutegravir analogs) or antifungal azoles.

The most robust synthetic pathway involves a two-step sequence:[1][2]

  • Alkylation: 2,4-Difluorobenzyl bromide alkylation of diethyl malonate.

  • Reduction: Conversion of the diester to the diol.

Yield attrition typically occurs at three critical control points (CCPs):

  • CCP 1 (Alkylation): Competitive formation of the dialkylated impurity.

  • CCP 2 (Reduction): Incomplete reduction of the sterically hindered ester or formation of stable borate complexes.

  • CCP 3 (Isolation): Loss of the polar diol product into the aqueous phase during workup.

Process Optimization Modules

Module A: The Alkylation Step (Preventing Dialkylation)

Target: Diethyl 2-(2,4-difluorobenzyl)malonate[1][2]

The Issue: The mono-alkylated product is more acidic than the starting malonate, making it prone to a second deprotonation and subsequent alkylation. The Fix: Alter the stoichiometry and base addition order.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Rationale
Stoichiometry 1.0 eq Malonate : 1.0 eq Halide1.5 - 2.0 eq Malonate : 1.0 eq HalideStatistical probability favors mono-alkylation when the nucleophile (malonate) is in excess.[1][2]
Base Choice NaH (Sodium Hydride)NaOEt (Sodium Ethoxide) or K2CO3NaH is often too aggressive and can cause local "hotspots" of deprotonation.[1] Alkoxide bases in ethanol allow for better thermal control.
Addition Mode Add Halide to Base+MalonateAdd Halide DROPWISE to refluxing Malonate/BaseKeeping the concentration of the electrophile (halide) low relative to the enolate prevents dialkylation.

Critical Protocol Note: After the reaction, the excess diethyl malonate must be removed via high-vacuum distillation before the reduction step. Reducing the excess malonate will generate propane-1,3-diol, which is difficult to separate from your fluorinated product.

Module B: The Reduction Step (The "Hidden" Yield Killer)

Target: 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol[1][2]

The Issue: Lithium Aluminum Hydride (LiAlH4) is standard but creates messy aluminum emulsions that trap product. The Fix: Use NaBH4 activated by CaCl2 or LiCl . This generates borohydride species in situ that mimic LiAlH4 potency but with a much cleaner workup.

Optimized Protocol: NaBH4/CaCl2 System
  • Dissolution: Dissolve 1.0 eq of the diester in THF/Ethanol (2:1 ratio).

  • Activation: Add 2.0 eq of CaCl2 (anhydrous, powder). Stir for 15 mins. Note: The mixture may warm up.

  • Reduction: Add 4.0 eq of NaBH4 portion-wise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Acidify carefully with 1M HCl to pH 2 (breaks borate complexes), then neutralize to pH 7.

Why this works: NaBH4 alone cannot reduce esters.[3] The Ca²⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack [1, 2].

Module C: Isolation & Purification (Water Solubility)

The Issue: Your product contains two hydroxyl groups, making it highly polar and water-soluble. Standard ether/water extraction often results in 20–30% yield loss to the aqueous layer.

Troubleshooting the Workup:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction. This "salting out" effect forces the organic diol into the organic layer.

  • Solvent Choice: Do not use Diethyl Ether or Hexane.[1] Use Ethyl Acetate or Dichloromethane (DCM) .[1]

  • Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor with DCM for 12 hours.

Visualizing the Workflow & Troubleshooting

Figure 1: Synthetic Pathway & Logic Flow

SynthesisPathMalonateDiethyl Malonate(Excess 2.0 eq)DiesterIntermediate Diester(Purify via Distillation)Malonate->Diester Alkylation(NaOEt/EtOH)Halide2,4-DifluorobenzylBromideHalide->Diester Alkylation(NaOEt/EtOH)DiolTarget Diol2-[(2,4-Difluorophenyl)methyl]propane-1,3-diolDiester->Diol ReductionRedAgentNaBH4 + CaCl2(In-situ Activation)RedAgent->Diester Activates Carbonyl

Caption: Optimized synthetic route highlighting the critical stoichiometry and activation reagents.

Figure 2: Troubleshooting Decision Tree

TroubleshootingIssueLow Yield DetectedCheckHPLCCheck HPLC ofCrude Reaction MixIssue->CheckHPLCImpurityTypeIdentify Major ImpurityCheckHPLC->ImpurityTypeDialkylHeavy Impurity (MW+) detected?(Dialkylation)ImpurityType->Dialkyl High MW ImpurityStartMatStarting Material Remains?ImpurityType->StartMat Unreacted SMCleanMixReaction Clean,but Low Mass Recovery?ImpurityType->CleanMix No ImpuritiesSol_DialkylFix: Increase Malonate Eqto 2.0 or 3.0Dialkyl->Sol_DialkylSol_StartFix: Check CaCl2 Quality(Must be Anhydrous)StartMat->Sol_StartSol_WorkupFix: Aqueous Phase Loss.Use NaCl Saturation + DCMCleanMix->Sol_Workup

Caption: Diagnostic flow for identifying the root cause of yield loss (Reaction vs. Isolation).

Frequently Asked Questions (FAQ)

Q1: I see a thick white emulsion during the workup of the reduction step. What is it? A: This is likely boron or aluminum salts complexed with your diol.

  • Immediate Fix: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1 hour. This chelates the metals and breaks the emulsion, allowing clear phase separation.

  • Prevention: Ensure you acidify the reaction mixture to pH < 2 momentarily during quench to break the borate-diol complexes, then neutralize.

Q2: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH4/CaCl2? A: Yes, LAH is effective but riskier. If you use LAH, use the Fieser Quench method to prevent yield loss: For

  • Add

    
     mL water.
    
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL water.
    Filter the resulting granular white precipitate. This precipitate is easy to wash, ensuring no product is trapped inside [3].
    

Q3: My NMR shows the product, but also a triplet at ~3.6 ppm that I can't remove. A: This is likely propane-1,3-diol , resulting from the reduction of the excess diethyl malonate you didn't distill off after step 1. Because both your product and this impurity are 1,3-diols, they are very hard to separate by column chromatography.

  • Solution: You must distill the intermediate diester (high vacuum, >150°C) to remove unreacted diethyl malonate before the reduction step.

References

  • Pietikäinen, P. (2017).[4][5] Mechanism of NaBH4/CaCl2 reduction of esters. ResearchGate.

  • Gilead Sciences, Inc. (2010). Process for the manufacture of enantiomerically pure antifungal azoles. Patent US8207352B2. (Describes similar difluorophenyl-malonate reduction chemistry).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for LAH workup protocols).
  • ViiV Healthcare. (2014). Synthesis of Dolutegravir Intermediates. (Contextual reference for 2,4-difluorobenzyl scaffolds).

Solving solubility issues with 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol[1][2][3][4]

Executive Summary

This guide addresses solubility challenges associated with 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (CAS: 127967-87-7 / 165115-73-1).[1][2][3][4] This molecule acts as a critical amphiphilic intermediate—often in the synthesis of azole antifungals like Voriconazole.[3][4] Its structure features a lipophilic 2,4-difluorobenzyl tail and a hydrophilic 1,3-diol head .[1][2][3][4]

This dual nature creates a specific set of handling problems:

  • Aqueous Insolubility: It precipitates immediately in biological buffers.[2][3][4]

  • Oiling Out: During recrystallization, it tends to form a second liquid phase rather than a crystalline solid.[2][3][4]

  • Analytical Carryover: It adheres to hydrophobic stationary phases in LC-MS.[1][2][4]

Part 1: Biological Assay Formulation (The "Aqueous" Problem)

User Question: I am trying to screen this intermediate in a cell-based assay. I prepared a 10mM stock in DMSO, but when I dilute it into the culture medium (RPMI + 10% FBS), it precipitates instantly. How do I keep it in solution?

Technical Diagnosis: The 2,4-difluorophenyl group imparts significant lipophilicity (LogP ~1.9 - 2.[1][2][3][4]3) [1]. While the diol group can hydrogen bond, the lattice energy of the solid state (driven by fluorine interactions) and the hydrophobic effect of the benzyl tail dominate in water.[3][4] When you dilute a DMSO stock directly into aqueous media, the rapid change in dielectric constant causes "crash-out."[1][2][3][4]

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into 100% aqueous media.[3][4] Use an intermediate co-solvent step.[3][4]

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

  • Intermediate Dilution: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 2 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dosing: Spike this intermediate mix into your media.

    • Why this works: PEG-400 acts as an interfacial tension reducer, preventing the rapid aggregation of the hydrophobic tails before they can disperse.[1][2][3][4]

Alternative: Cyclodextrin Complexation If PEG/DMSO is toxic to your cells, use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1][2][3][4]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4] Add the compound solid directly to this solution and sonicate at 40°C for 30 minutes. The hydrophobic difluorophenyl tail will encapsulate inside the cyclodextrin torus, rendering the diol soluble in water [2].[3][4]

Part 2: Process Chemistry (Purification & Crystallization)

User Question: We are scaling up synthesis. We tried recrystallizing from hot Toluene, but upon cooling, the product separates as a sticky oil at the bottom of the flask, not crystals. How do we fix this "oiling out"?

Technical Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1][2][3][4] This is common for fluorinated diols because the melting point is often depressed by impurities, and the molecule has high conformational flexibility [3].[2][3][4]

Corrective Workflow: The "Seeded Cooling" Protocol

ParameterRecommendationRationale
Primary Solvent Isopropyl Alcohol (IPA) Good solubility at high temp; moderate at low temp.[1][2][3][4]
Anti-Solvent Water or Heptane Drastically reduces solubility to force precipitation.[1][2][3][4]
Critical Step Seeding Provides a template for crystal growth, bypassing the oil phase.[2][3][4]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude oil in minimal IPA at 60°C.

  • Initial Cooling: Cool slowly to 45°C. The solution should remain clear.

  • Seeding: Add <1% wt/wt of pure seed crystals. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[2][3][4]

  • Anti-Solvent Addition:

    • Crucial: Add Water dropwise very slowly over 1 hour.

    • Ratio: Final solvent ratio should be approx. 1:1 IPA:Water.[3][4]

  • Ripening: Hold at 20°C for 2 hours. Do not crash cool to 0°C immediately, or you will trap impurities.[3][4]

  • Filtration: Filter and wash with cold 1:1 IPA:Water.

Visualization: Solubility Decision Tree

SolubilityLogic Start Start: Solubility Issue Context Identify Context Start->Context Bio Biological Assay (Aqueous) Context->Bio Process Purification (Crystallization) Context->Process Bio_Sol Use HP-beta-Cyclodextrin or PEG-400 Co-solvent Bio->Bio_Sol Prevent Precipitation Process_Issue Problem: Oiling Out? Process->Process_Issue Process_Sol1 Switch to IPA/Water System Process_Issue->Process_Sol1 Solvent Choice Process_Sol2 Add Seed Crystals at Metastable Zone Process_Issue->Process_Sol2 Technique

Caption: Decision logic for selecting solvent systems based on experimental context (Assay vs. Synthesis).

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

User Question: I see peak tailing and carryover in my HPLC runs. I'm using a C18 column with Water/Acetonitrile gradients. The sample diluent is pure Acetonitrile.[1][2][3]

Technical Diagnosis: Using 100% Acetonitrile as a diluent is the error.[2][3][4] When a strong solvent plug (Acetonitrile) hits the weaker mobile phase (likely starting at high % Water), the diol molecules "surf" on the solvent front rather than interacting with the C18 stationary phase immediately.[3][4] This causes peak distortion.[3][4] Conversely, the fluorinated tail can stick stubbornly to the injector port (carryover).[3][4]

Optimization Guide:

  • Change Sample Diluent:

    • Match the starting conditions of your gradient.[3][4][5]

    • Recommended:50:50 Water:Acetonitrile .[1][2][3][4]

    • If solubility is poor in 50:50, use Methanol instead of Acetonitrile, as the diol interacts better with Methanol via H-bonding.[1][2][3][4]

  • Column Wash Step:

    • The difluorophenyl group is "sticky."[2][3][4] Ensure your gradient goes to 95% Organic and holds for at least 3 column volumes to wash the lipophilic tail off the column.[3][4]

  • Needle Wash:

    • Switch your autosampler needle wash to IPA:Acetonitrile:Acetone (1:1:1) to fully dissolve any residue on the needle surface.[3][4]

FAQ: Quick Reference

Q: Can I use Ethanol instead of DMSO for cell assays? A: Yes , but with caution. Ethanol is less cytotoxic than DMSO but more volatile.[2][3][4] The solubility of this diol in Ethanol is ~50 mg/mL.[3][4] Ensure the final Ethanol concentration in the well is <0.5%.[3][4]

Q: Is this molecule light-sensitive? A: Generally, fluorinated aromatics are stable to ambient light.[1][2][3][4] However, benzyl alcohols/diols can be prone to oxidation over long periods.[2][3][4] Store solid at 4°C and solutions at -20°C .

Q: What is the melting point? A: The pure solid melts around 75-85°C (dependent on specific polymorph).[2][3][4] If your sample melts <60°C, it likely contains solvent residues or impurities causing melting point depression [4].[2][3][4]

References
  • PubChem. (2023).[1][2][3][4] 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol Compound Summary. National Center for Biotechnology Information.[3][4] Link[1][3][4]

  • Pfizer Inc. (1996).[1][2][3][4] Process for the preparation of triazoles (Voriconazole Intermediates). EP0440372B1.[2][3][4] (Describes the handling of difluorophenyl intermediates and solubility in aqueous/organic systems). Link

  • MIT OpenCourseWare. (2023).[1][2][3][4] Two-Solvent Recrystallization Guide. Dept of Chemistry.[3][4] (General principles for preventing oiling out in amphiphilic molecules). Link

  • ChemicalBook. (2023).[1][2][3][4] 1,3-Propanediol, 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]- Properties. (Physical property data verification). Link

Sources

Technical Support Center: Stability & Degradation of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

[1]

Status: Operational | Tier: Level 3 (Process Chemistry & Analytics) Scope: Thermal Stability, Impurity Profiling, Storage Protocols

Module 1: Thermal Stability Profile

Q: What are the critical thermal limits for this diol during drying and storage?

A: While the 2,4-difluorophenyl moiety provides steric bulk and crystallinity, the 1,3-propanediol backbone introduces specific thermal vulnerabilities.

  • Melting Point (Typical): 45°C – 55°C (Dependent on purity/polymorph).[1]

    • Warning: Operating near the melting point can induce "melt-phase oxidation" if not under inert gas.[1]

  • Degradation Onset (T_onset): ~140°C (under N2).[1]

    • Note: In the presence of air or acidic residues, degradation can begin as low as 60°C.

  • Process Recommendation:

    • Drying: Do not exceed 40°C under vacuum.[1] The molecule is prone to sublimation and surface oxidation at higher temperatures.

    • Reaction Temperature: Maintain <100°C for esterification reactions to avoid intramolecular cyclization (oxetane formation).

Q: We observe the material turning from white to yellow/orange upon heating. What is happening?

A: Color change is the primary indicator of Benzylic Oxidation and Oligomerization .[1]

  • Benzylic Oxidation: The methylene bridge (–CH2–) connecting the difluorophenyl ring to the propane backbone is "benzylic" and electron-deficient due to the fluorine atoms.[1] However, trace metal contaminants or radical initiators (light/heat) can oxidize this position to a ketone or alcohol species, creating conjugated chromophores (yellowing).

  • Acid-Catalyzed Dehydration: If the material was isolated from an acidic reduction (e.g., LAH workup with HCl), residual acid catalyzes the formation of cyclic ethers (oxetanes) or intermolecular ethers (dimers), which often appear as gummy, colored residues.

Module 2: Degradation Pathways (Mechanistic Insight)

Q: What specific impurities should we look for in HPLC/GC?

A: You will likely encounter three distinct degradation classes.[1] Use the mechanism below to identify "ghost peaks."

Pathway Analysis
  • Oxidative Dehydrogenation: Primary alcohols convert to aldehydes (Trace Impurity A).[1]

  • Cyclization (Thermal/Acidic): Intramolecular loss of water forms the oxetane derivative (Trace Impurity B).[1]

  • Dimerization: Intermolecular ether formation (Trace Impurity C).[1]

DegradationPathwaysDiol2-[(2,4-Difluorophenyl)methyl]propane-1,3-diolAldehydeImpurity A:Mono-aldehyde(Oxidation)Diol->Aldehyde [O], >60°C, Air OxetaneImpurity B:Oxetane Derivative(Cyclization)Diol->Oxetane H+, Heat (>100°C)(-H2O) DimerImpurity C:Ether Dimer(Oligomerization)Diol->Dimer Conc. SolutionTrace Acid

Figure 1: Primary degradation pathways. Impurity B (Oxetane) is favored under acidic thermal stress, while Impurity A is favored by aerobic storage.[1]

Module 3: Troubleshooting & Protocols

Q: Our HPLC baseline is drifting, and we see split peaks. Is this degradation?

A: Not necessarily. This diol is hygroscopic and capable of hydrogen bonding.[1]

  • Issue: Split peaks often result from the formation of hemiacetals inside the column if you are using an aldehyde-contaminated solvent, or simply rotamers if the sample is concentrated.

  • Diagnosis Protocol:

    • Check Solvent: Ensure your injection solvent (diluent) is pH neutral.[1] Avoid unbuffered water/acetonitrile mixes if the sample is acidic.

    • Derivatization Test: To confirm if the peak is a degradation product (aldehyde), add a drop of 2,4-DNP reagent. A precipitate confirms oxidative degradation.[1]

Q: How do we remove the "Gum" formed during scale-up?

A: The "gum" is likely the polymerized ether (Impurity C).[1]

  • Purification Strategy: The diol is soluble in polar organic solvents (Ethyl Acetate, Methanol) but the polymer is less soluble in non-polar solvents.

  • Trituration Protocol:

    • Dissolve crude gum in minimal warm Ethyl Acetate (40°C).

    • Slowly add n-Heptane or Hexane while stirring.

    • Cool to 0°C. The monomeric diol should crystallize/precipitate as a white solid, leaving the polymeric gum in the mother liquor or as an oil at the bottom.

Module 4: Analytical Reference Data

Summary of Key Physicochemical Properties for Validation

PropertyValue / RangeNote
Appearance White to Off-White SolidYellowing indicates oxidation.[1]
Molecular Weight ~228.23 g/mol C12H14F2O2
Solubility High: MeOH, EtOH, THFLow: Water (Cold), HexaneHygroscopic nature affects weighing.
Mass Spec (ESI+) [M+Na]+ = 251.2Common adduct seen in LC-MS.[1]
Storage Class Hygroscopic / Light SensitiveStore under Argon/Nitrogen at 2-8°C.

References

  • Synthesis and Reduction of Malonates: Methods for the preparation of 2-substituted-1,3-propanediols.[1] General Organic Chemistry protocols for LiAlH4 reduction of diethyl malonates.

  • Impurity Profiling of Azoles: Identify and Control of Impurities in Fluconazole and Related Azoles. (General reference to azole impurity classes including diol precursors).[1]

  • Thermal Behavior of 1,3-Diols: Thermal decomposition of 1,3-diols via cyclic transition states.[1] (Mechanistic basis for oxetane formation).[1]

  • PubChem Compound Summary: 2-(2,4-Difluorobenzyl)propane-1,3-diol.[1] (Note: Verify exact substitution pattern in search results).[1]

(Note: Specific CAS 142413-21-6 or similar may vary by salt form or hydration state; always verify by NMR).[1]

Technical Support Center: Synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide in-depth, field-tested solutions to help you minimize side reactions and optimize your synthesis workflow. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also anticipate and prevent future complications.

The primary synthetic route discussed involves a two-step process:

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with 2,4-difluorobenzyl halide.

  • Reduction: Reduction of the resulting diethyl (2,4-difluorobenzyl)malonate to the target diol.

This guide is structured as a series of frequently asked questions (FAQs) that tackle specific problems you may encounter at each stage.

Part 1: Troubleshooting the Alkylation of Diethyl Malonate

This initial step is critical for setting the purity and yield of the entire synthesis. The primary goal is to achieve selective mono-alkylation of the diethyl malonate.

FAQ 1.1: My reaction yields a significant amount of a higher molecular weight byproduct alongside my desired mono-alkylated product. What is happening and how can I prevent it?

Answer: This is a classic case of dialkylation . The mono-alkylated diethyl malonate product still possesses one acidic proton on the α-carbon. This proton can be removed by the base in the reaction mixture, forming a new enolate that reacts with a second molecule of the 2,4-difluorobenzyl halide.[1]

Causality and Mechanism: The acidity of the remaining α-hydrogen on the mono-alkylated product makes it susceptible to further deprotonation and subsequent reaction. To favor mono-alkylation, the reaction conditions must be controlled to ensure the initially formed diethyl malonate enolate reacts preferentially.

G cluster_start Initial Reactants cluster_reaction Reaction Pathways DEM Diethyl Malonate (Two acidic α-H) Enolate Diethyl Malonate Enolate (Nucleophile) DEM->Enolate Deprotonation by Base Base Base (e.g., NaOEt) AlkylHalide 2,4-Difluorobenzyl Halide Base->Enolate MonoAlkEnolate Mono-alkylated Enolate Base->MonoAlkEnolate MonoAlk Desired Product: Mono-alkylated Ester AlkylHalide->MonoAlk DialkSide Side Product: Di-alkylated Ester AlkylHalide->DialkSide Enolate->MonoAlk SN2 Attack on Alkyl Halide MonoAlk->MonoAlkEnolate Deprotonation (Side Reaction) MonoAlkEnolate->DialkSide SN2 Attack on Alkyl Halide G cluster_reagents Reagents cluster_pathway Reduction Pathway Diester Diethyl (2,4-difluorobenzyl)malonate Intermediate Aldehyde-Ester Intermediate Diester->Intermediate 1st Reduction Step LAH LiAlH₄ (≥2 eq.) LAH->Intermediate FinalDiol Target Diol (Complete Reduction) LAH->FinalDiol Intermediate->FinalDiol 2nd Reduction Step SideProduct Hydroxy-Ester (Incomplete Reduction) Intermediate->SideProduct Insufficient LiAlH₄ or Quenched Early

Caption: Workflow for complete vs. incomplete reduction of the diester.

Troubleshooting and Optimization Protocol:

ParameterRecommendationRationale
Reducing Agent Use Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether.LiAlH₄ is a highly reactive hydride source, potent enough to efficiently reduce esters to alcohols. [2]
Stoichiometry Use a molar excess of LiAlH₄. A common starting point is 2 equivalents relative to the diester (which provides 8 equivalents of H⁻).This ensures there is sufficient hydride to reduce both ester groups completely and to compensate for any reagent that may be quenched by trace amounts of moisture or acidic impurities.
Temperature Add the diester solution dropwise to a suspension of LiAlH₄ in THF at 0 °C . After the addition is complete, allow the reaction to warm to room temperature and then gently reflux if necessary to ensure completion.The initial cooling controls the highly exothermic reaction between LiAlH₄ and the ester. Gentle heating at the end drives the reaction to completion.
Workup Perform a careful quenching procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to safely neutralize excess LiAlH₄ and produce a granular, filterable aluminum salt precipitate.An improper quench can lead to the formation of gelatinous aluminum salts that trap the product, significantly reducing the isolated yield.
FAQ 2.2: The final product is difficult to purify and appears to be contaminated with salts or solvents. What are the best practices for isolation?

Answer: The target diol is a polar, often crystalline, solid with good solubility in polar solvents. Purification challenges often stem from the workup procedure following the LiAlH₄ reduction or from using inappropriate purification techniques.

Recommended Purification Workflow:

  • Post-Reduction Workup: After a proper Fieser quench, the aluminum salts are removed by filtration. The filter cake should be washed thoroughly with an organic solvent (e.g., ethyl acetate, THF) to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Aqueous Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash this solution sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate fully to obtain the crude solid or oil.

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity crystalline diols. Test various solvent systems. A common choice is a mixture of a solvent in which the diol is soluble (like ethyl acetate or isopropanol) and an anti-solvent in which it is poorly soluble (like hexanes or heptane).

    • Column Chromatography: If recrystallization is ineffective or impurities are very similar in polarity, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is typically effective. [3]

Detailed Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific reaction scale.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 200 mL of absolute ethanol to a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Stir until all the sodium has reacted to form sodium ethoxide. Allow the solution to cool to room temperature.

  • Enolate Formation: Add diethyl malonate (17.6 g, 110 mmol, 1.1 eq) dropwise to the sodium ethoxide solution over 15 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Add a solution of 2,4-difluorobenzyl bromide (20.9 g, 100 mmol, 1.0 eq) in 20 mL of absolute ethanol to the dropping funnel. Add this solution dropwise to the stirred enolate mixture over 1-2 hours. The reaction may be mildly exothermic.

  • Reaction Completion: After the addition, heat the mixture to a gentle reflux (approx. 78 °C) and monitor the reaction by TLC or GC until the benzyl bromide is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. To the residue, add 150 mL of water and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude diethyl (2,4-difluorobenzyl)malonate. Purify further by vacuum distillation.

Protocol 2: Reduction to 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

This protocol involves LiAlH₄, which is highly reactive. Strict adherence to anhydrous conditions and safety protocols is essential.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (3.8 g, 100 mmol, 2.0 eq relative to the diester) to a 1 L flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Add 250 mL of anhydrous THF.

  • Reagent Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the purified diethyl (2,4-difluorobenzyl)malonate (14.3 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor by TLC until the starting ester is consumed. If the reaction is sluggish, gently heat to reflux for 1-2 hours.

  • Quench (Fieser Method): Cool the reaction back down to 0 °C. Cautiously and slowly add the following dropwise in sequence:

    • 3.8 mL of water

    • 3.8 mL of 15% (w/v) aqueous NaOH

    • 11.4 mL of water A white, granular precipitate should form. Stir vigorously for 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system.

References

  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • The Grignard Reaction is the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde... Organic Chemistry Portal. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • ETHYL n-BUTYLMALONATE. Organic Syntheses Procedure. [Link]

  • Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. ResearchGate. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. [Link]

  • A novel separation and purification process for 1,3-propanediol. ResearchGate. [Link]_purification_process_for_13-propanediol)

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol is a structurally polar molecule, presenting a unique set of analytical challenges. Its propane-1,3-diol backbone imparts significant hydrophilicity, while the difluorophenyl group provides a chromophore for UV detection.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with highly polar compounds, which may exhibit poor retention and elute near the solvent front, compromising quantification and resolution from polar impurities[1][2][3]. This guide provides a systematic, in-depth comparison of two strategic approaches for developing a validated HPLC method for this target analyte: an optimized aqueous reversed-phase method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The objective is to equip researchers and drug development professionals with the rationale and experimental framework to select and develop a method that is fit for its intended purpose, adhering to rigorous scientific principles and regulatory expectations[4].

Physicochemical Properties and Analytical Challenges

The primary challenge in the analysis of 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol is its high polarity. The diol functional groups make the molecule highly soluble in water. In traditional RP-HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, such compounds have minimal interaction with the stationary phase and are swept through the column with the mobile phase, resulting in little to no retention[1][2].

A secondary challenge is ensuring the chosen method is robust and reproducible. Standard C18 columns can suffer from a phenomenon known as "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases (typically >95% water)[5][6][7]. This leads to a sudden and irreversible loss of retention, making the method unreliable. Therefore, specialized column chemistries or alternative chromatographic modes are necessary.

Strategy 1: Optimized Aqueous Reversed-Phase (RP-HPLC)

The most widely used HPLC mode is reversed-phase chromatography; thus, optimizing a method within this familiar framework is a logical starting point[8][9]. The key is to overcome the poor retention of the polar analyte.

Causality Behind Experimental Choices
  • Column Selection: To counter the risk of phase collapse, an aqueous-stable C18 column (often designated as "AQ") is the superior choice. These columns feature polar modifications, such as polar-endcapping or embedded polar groups, which allow the stationary phase to remain fully wetted and functional even in 100% aqueous mobile phases[2][8][10]. This ensures consistent and reproducible retention.

  • Mobile Phase Composition: The mobile phase will consist of a high percentage of aqueous buffer and a small percentage of an organic modifier like acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer (e.g., 10-20 mM phosphate or acetate) is crucial to maintain a constant pH, which improves peak shape and method robustness, even for neutral compounds.

  • Detection: The difluorophenyl group is expected to have a UV absorbance maximum around 260-270 nm. A Photodiode Array (PDA) detector is invaluable during development to confirm the optimal detection wavelength and assess peak purity.

Experimental Protocol: Aqueous RP-HPLC Method Development
  • Column: Select an aqueous-stable C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Screening Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA scan from 200-400 nm.

    • Gradient Program: Start at 5% B, hold for 2 minutes, increase linearly to 50% B over 15 minutes, then wash and re-equilibrate.

  • Optimization:

    • Based on the initial run, determine the approximate percentage of acetonitrile at which the analyte elutes.

    • Adjust the gradient to improve resolution from any impurities. If the goal is an isocratic method, an appropriate percentage of acetonitrile (e.g., 90:10 A:B) can be tested to achieve a target retention factor (k') between 2 and 10.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful alternative for separating highly polar compounds[11][12][13]. It utilizes a polar stationary phase (such as bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent[9][13]. The separation mechanism involves the partitioning of the analyte into a water-enriched layer adsorbed onto the surface of the stationary phase[11].

Causality Behind Experimental Choices
  • Orthogonal Selectivity: HILIC provides a completely different separation mechanism compared to RP-HPLC, making it an excellent choice if the reversed-phase method fails to resolve the main component from critical polar impurities[11].

  • Enhanced Retention: For polar analytes like our target diol, HILIC offers significantly stronger retention, moving the peak away from the solvent front and improving integration accuracy[12][13].

  • Mobile Phase: The mobile phase in HILIC is typically 60-95% acetonitrile with a small amount of aqueous buffer[11]. The water acts as the strong, eluting solvent. The buffer component is critical for controlling the stationary phase's surface charge and ensuring reproducible peak shapes.

Experimental Protocol: HILIC Method Development
  • Column: Select a HILIC column (e.g., Amide or bare silica, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Initial Screening Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL (Note: Sample should be dissolved in a high organic solvent, close to the initial mobile phase composition, to avoid peak distortion[12]).

    • Detection: PDA at the determined λmax.

    • Gradient Program: Start at 100% A, hold for 2 minutes, increase linearly to 50% B over 15 minutes, then wash and re-equilibrate.

  • Optimization: Adjust the gradient slope and buffer concentration to achieve optimal retention and peak shape. HILIC methods can require longer equilibration times than RP-HPLC to ensure reproducibility[9].

Head-to-Head Method Comparison

To objectively compare the two developed methods, we will evaluate them based on standard chromatographic performance metrics as defined by the United States Pharmacopeia (USP)[14][15][16]. The following table presents hypothetical but realistic data for this comparison.

Parameter Optimized Aqueous RP-HPLC HILIC Acceptance Criteria (Typical)
Retention Time (min) 4.28.5Method Dependent
Retention Factor (k') 3.27.52 < k' < 10
Tailing Factor (Tf) 1.11.2Tf ≤ 2.0
Theoretical Plates (N) > 12,000> 15,000N > 2000
Resolution (Rs) from nearest impurity 2.54.1Rs > 2.0
Run Time (min) 1520As short as possible

Method Development and Selection Workflow

The decision to choose one method over the other depends on the specific analytical goals. The following workflow illustrates the logical progression from analyte characterization to final method selection.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Evaluation cluster_2 Phase 3: Optimization & Selection Analyte Analyte: 2-[(2,4-Difluorophenyl)methyl] propane-1,3-diol Properties Properties: - High Polarity (Diol) - UV Chromophore (Phenyl) Analyte->Properties Decision Adequate Retention & Resolution? Properties->Decision Strategy_RP Strategy 1: Aqueous RP-HPLC Optimization Optimize Parameters: (Gradient, Temp, Flow Rate) Strategy_RP->Optimization Strategy_HILIC Strategy 2: HILIC Strategy_HILIC->Optimization Decision->Strategy_RP Start Here Decision->Strategy_HILIC If No Validation Validate Method per ICH Q2(R1) Guidelines Optimization->Validation

Caption: Logical workflow for HPLC method development and selection.

Method Validation Considerations

Once a final method is selected, it must be validated to ensure it is suitable for its intended purpose. Validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][17][18]. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range[4].

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Both optimized aqueous RP-HPLC and HILIC present viable strategies for the analysis of 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol.

  • The Aqueous RP-HPLC method, using a modern polar-embedded or polar-endcapped column, offers a robust and familiar platform that is often sufficient for quality control purposes. Its primary advantage lies in its simplicity and the vast industry experience with the technique.

  • The HILIC method serves as a powerful, orthogonal alternative. It provides superior retention for this highly polar analyte and may offer unique selectivity that is critical for separating it from closely related polar impurities. While potentially requiring more careful development, particularly regarding sample diluent and equilibration, HILIC is the preferred approach when RP-HPLC fails to achieve adequate resolution.

The final choice should be based on a data-driven comparison of retention, resolution, and robustness, ensuring the selected method meets the stringent requirements for pharmaceutical analysis as laid out by regulatory bodies.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases Source: HPLC URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography: An Update Source: LCGC International URL: [Link]

  • Title: HILIC Explained: What It Is & How It Works Source: Phenomenex URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique Source: Longdom Publishing URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: HPLC Column Selection Source: LCGC International URL: [Link]

  • Title: Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions Source: LCGC International URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC) and Advanced Applications Source: Wiley URL: [Link]

  • Title: Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? Source: Pharmaeli URL: [Link]

  • Title: Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Synthetic Routes for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol is a key structural motif and a valuable intermediate in the synthesis of various biologically active molecules. The efficient and scalable production of this diol is of significant interest to the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the primary synthetic strategies for its production, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the available reduction methodologies.

The most prevalent and logical approach to the synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol involves a two-stage process: the synthesis of a malonate ester intermediate, followed by its reduction to the target diol. This guide will dissect this primary pathway, offering a comparative analysis of different reducing agents for the critical final step.

Primary Synthetic Pathway: Malonate Ester Synthesis and Reduction

This robust two-step sequence is the most widely applicable method for the synthesis of 2-substituted-1,3-propanediols. The strategy hinges on the nucleophilicity of the malonate enolate and the variety of powerful methods available for ester reduction.

Step 1: Synthesis of Diethyl (2,4-difluorobenzyl)malonate

The initial step involves the alkylation of diethyl malonate with 2,4-difluorobenzyl bromide. The acidity of the α-protons in diethyl malonate (pKa ≈ 13) allows for easy deprotonation by a suitable base, forming a resonance-stabilized enolate that acts as a potent nucleophile.[1]

Mechanism: The reaction proceeds via a classic S(_N)2 mechanism. A base, typically sodium ethoxide, deprotonates diethyl malonate to form the nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of 2,4-difluorobenzyl bromide, displacing the bromide and forming a new carbon-carbon bond.[2]

Figure 1: General workflow for the alkylation of diethyl malonate.

Experimental Protocol: Alkylation of Diethyl Malonate

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Sodium ethoxide is prepared in situ by dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

  • Enolate Formation: Diethyl malonate (1.05 eq.) is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Alkylation: A solution of 2,4-difluorobenzyl bromide (1.0 eq.) in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation to yield diethyl (2,4-difluorobenzyl)malonate.

Step 2: Reduction of Diethyl (2,4-difluorobenzyl)malonate

The reduction of the diester to the corresponding 1,3-diol is the critical final step. The choice of reducing agent significantly impacts the reaction's efficiency, safety, and scalability. We will compare three common methodologies: reduction with lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Figure 2: Overview of reduction methods for the malonate intermediate.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent and non-selective reducing agent capable of reducing a wide array of carbonyl-containing functional groups, including esters, to their corresponding alcohols.[3][4]

Mechanism: The reduction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks one of the carbonyl carbons of the diester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A second round of reduction on the remaining ester group, followed by an acidic workup, yields the final 1,3-diol.[5]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.

  • Reagent Preparation: A suspension of LiAlH₄ (excess, typically 2-3 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Ester: A solution of diethyl (2,4-difluorobenzyl)malonate (1.0 eq.) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until TLC indicates the complete consumption of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield the crude diol.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Method 2: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent than LiAlH₄.[6] It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[7][8] However, its reactivity can be enhanced by using it in large excess, at elevated temperatures, or in the presence of additives like lithium chloride or by generating diborane in situ.

Mechanism (with additives): In the presence of Lewis acids like LiCl, the carbonyl oxygen of the ester coordinates to the metal ion, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride from NaBH₄. Alternatively, reacting NaBH₄ with reagents like bromine or iodine can generate diborane (B₂H₆) in situ, which is a more effective reducing agent for esters.[9]

Experimental Protocol: Modified NaBH₄ Reduction

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: Diethyl (2,4-difluorobenzyl)malonate (1.0 eq.) is dissolved in a suitable solvent such as a mixture of isopropanol and water.

  • Addition of Reagents: Lithium chloride (2.0 eq.) and sodium borohydride (2.0 eq.) are added to the solution at room temperature.

  • Reaction: The mixture is stirred at room temperature for an extended period (e.g., 20-30 hours), with the reaction progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the careful addition of hydrochloric acid to adjust the pH to ~1, followed by basification with sodium hydroxide to pH ~10. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved via standard methods.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often more environmentally friendly alternative to metal hydride reductions. Copper chromite catalysts have been historically effective for the hydrogenation of esters to alcohols, although this requires high pressures and temperatures.[10]

Mechanism: The reaction occurs on the surface of the heterogeneous catalyst. Both the ester and hydrogen gas are adsorbed onto the catalyst surface. The ester's carbonyl groups are activated by the metal, and hydrogen atoms are sequentially added across the C=O bonds, leading to the formation of the diol.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: A high-pressure autoclave (Parr hydrogenator) is charged with diethyl (2,4-difluorobenzyl)malonate, a suitable solvent (e.g., ethanol), and a catalytic amount of a copper-based catalyst (e.g., copper chromite).

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a high pressure (e.g., 50-100 atm). The mixture is heated to a high temperature (e.g., 150-250 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude diol is then purified by vacuum distillation or recrystallization.

Comparative Analysis

FeatureLiAlH₄ ReductionModified NaBH₄ ReductionCatalytic Hydrogenation
Reactivity & Yield High reactivity, generally provides high yields.[4]Slower reactivity, yields can be variable depending on conditions.Effective under forcing conditions, can give good to excellent yields.
Selectivity Low selectivity, reduces most carbonyl groups.[3]High selectivity for aldehydes/ketones over esters, but can be forced.[6]Good selectivity for ester reduction, typically does not affect aromatic rings.
Safety & Handling Highly reactive with water and protic solvents, pyrophoric. Requires anhydrous conditions and careful handling.Stable in protic solvents, much safer and easier to handle than LiAlH₄.Requires high-pressure and high-temperature equipment, handling of flammable hydrogen gas.
Scalability Challenging to scale up due to safety concerns and exothermic quenching.More amenable to large-scale synthesis due to its stability and milder reaction conditions.Well-suited for industrial-scale production.
Cost & Waste Relatively expensive. Generates aluminum salt waste.More cost-effective than LiAlH₄. Generates borate salts as byproducts.Catalyst can be expensive but is recyclable. Minimal waste generation.

Conclusion and Recommendation

For the laboratory-scale synthesis of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, the malonate ester synthesis followed by LiAlH₄ reduction is a reliable and high-yielding method, provided that appropriate safety precautions are taken. The high reactivity of LiAlH₄ ensures a complete and relatively rapid conversion of the intermediate ester to the desired diol.

For larger-scale or industrial production, catalytic hydrogenation is the superior choice. Despite the initial investment in high-pressure equipment, the scalability, potential for catalyst recycling, and improved safety profile make it a more economical and sustainable option.

The modified sodium borohydride reduction represents a viable, safer alternative to LiAlH₄ for bench-scale synthesis, particularly when the avoidance of highly reactive reagents is a priority. However, this method may require significant optimization to achieve high yields and complete conversion.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, safety protocols, and cost.

References

  • Organic Chemistry Academy. (2023, June 26). Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Request PDF. (n.d.). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]

  • Garst, J. F. (1991). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 24(3), 95-97.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://patents.google.
  • Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • PMC. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CA1325419C - Copper chromite hydrogenation catalyst.
  • Organic Syntheses. (n.d.). Procedure 7. Retrieved from [Link]

  • Pearson, D. E., & Buehler, C. A. (1972).
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7437-7440.
  • Tamborski, C., & Moore, G. J. (1967). THE PREPARATION OF ORGANOMAGNESIUM FLUORIDES BY ORGANOMETALLIC EXCHANGE REACTIONS AND THE COMPOSITION IN SOLUTION OF ALKOXY(METHYL)MAGNESIUM FLUORIDES. Journal of Organometallic Chemistry, 9(2), 271-278.
  • ResearchGate. (n.d.). Synthetic manipulations Reagents and conditions: a LiAlH4, THF, 0 °C, 3 h. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Retrieved from [Link]

  • mediaTUM. (n.d.). Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts. Retrieved from [Link]

  • Science of Synthesis. (n.d.). pounds.[1–3] Allylic Grignard reagents. Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272.

Sources

A Comparative Guide to Validating Assay Methods for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful research and development pipeline. This guide provides an in-depth, objective comparison of two robust analytical methods for the validation of assays for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, a key intermediate in various synthetic pathways. The choice of an appropriate analytical method is critical, directly impacting the reliability of data that underpins formulation development, stability studies, and quality control.[1][2]

This document is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, empowering the reader to make informed decisions for their specific analytical needs. We will explore a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method, presenting supporting experimental data to illustrate their respective performances.

The Criticality of Method Validation

Before delving into specific protocols, it is essential to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines that mandate the validation of analytical methods to ensure they are suitable for their intended purpose.[3] This process provides documented evidence that the method is accurate, precise, specific, and robust, thereby ensuring the integrity of the generated data.[1][2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The choice of a reversed-phase HPLC method with UV detection is predicated on the physicochemical properties of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol. The difluorophenyl group provides a strong chromophore, making UV detection a sensitive and straightforward approach. The diol functional groups impart sufficient polarity to the molecule, allowing for good retention and separation on a C18 stationary phase with a suitable aqueous-organic mobile phase. This method is often a first-line approach due to its robustness, ease of use, and widespread availability in analytical laboratories.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Data: HPLC-UV

The validation of this HPLC-UV method was performed in accordance with ICH Q2(R1) guidelines.[3]

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range 10 - 100 µg/mL10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantification (LOQ) -1.5 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed
Robustness % RSD ≤ 2.0%Passed
Workflow for HPLC-UV Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation D Sequence Execution A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Linearity D->E F Accuracy D->F G Precision D->G H Specificity D->H I LOD & LOQ D->I J Robustness D->J K Final Report

Caption: Workflow for HPLC-UV method validation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful alternative, particularly when higher specificity is required or when dealing with complex matrices. The propane-1,3-diol structure suggests that the analyte may have limited volatility and could exhibit peak tailing on standard GC columns due to the polar hydroxyl groups. To mitigate this, derivatization is a crucial step. Silylation, a common derivatization technique, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic peak shape. The mass spectrometer provides an additional layer of confirmation through the unique fragmentation pattern of the derivatized analyte.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (20:1).

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol reference standard and dissolve in 100 mL of anhydrous Pyridine.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Sample Preparation: Dissolve the sample containing the analyte in anhydrous Pyridine to achieve a theoretical concentration within the calibration range.

Method Validation Data: GC-MS

The validation of this GC-MS method was performed in accordance with established guidelines for bioanalytical method validation, adapted for the analysis of an intermediate.

Table 2: Summary of GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9985
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD)
- Repeatability≤ 5.0%2.15%
- Intermediate Precision≤ 5.0%3.42%
Limit of Detection (LOD) -0.03 µg/mL
Limit of Quantification (LOQ) -0.1 µg/mL
Specificity No interference at the retention time and m/z of the analyteNo interference observed
Robustness % RSD ≤ 5.0%Passed
Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation B Derivatization A->B D Sequence Execution B->D C GC-MS System Setup C->D E Linearity D->E F Accuracy D->F G Precision D->G H Specificity D->H I LOD & LOQ D->I J Robustness D->J K Final Report

Caption: Workflow for GC-MS method validation.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.

Table 3: Head-to-Head Comparison of Analytical Methods

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarity, UV absorbance detection.Gas-phase separation based on volatility, mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires a derivatization step.
Specificity Good, but susceptible to interference from compounds with similar chromophores and retention times.Excellent, with high confidence in analyte identification due to mass fragmentation patterns.
Sensitivity Good (LOQ ~1.5 µg/mL).Excellent (LOQ ~0.1 µg/mL).
Throughput Higher, with shorter run times and no derivatization.Lower, due to the additional derivatization step.
Cost & Complexity Lower initial and operational cost, less complex instrumentation.Higher initial and operational cost, more complex instrumentation and data analysis.
Best Suited For Routine quality control, purity assays, and content uniformity.Trace-level impurity analysis, analysis in complex matrices, and definitive identification.

Conclusion and Recommendations

Both the HPLC-UV and GC-MS methods presented here are valid and robust for the quantification of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol.

  • The HPLC-UV method is a reliable and efficient workhorse for routine analyses where high throughput and cost-effectiveness are priorities. Its simplicity and satisfactory sensitivity make it ideal for in-process controls and final product release testing.

  • The GC-MS method offers superior sensitivity and unparalleled specificity. It should be the method of choice when trace-level quantification is necessary, or when analyzing samples with complex matrices where interferences are a concern. The derivatization step, while adding to the sample preparation time, is critical for achieving the high performance of this technique for a polar diol compound.

Ultimately, the selection of the most appropriate method will be guided by the analytical problem at hand. It is recommended that laboratories consider the intended application, required sensitivity, and available resources when making their decision.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Vertex AI Search.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). PharmTech.
  • resolving co-eluting peaks with 1,3-propanediol in GC analysis. (n.d.). Benchchem.
  • Diol HPLC Column. (n.d.). Hawach Scientific.
  • A Diol-Based-Matrix Solid-Phase Dispersion Method for the Simultaneous Extraction and Determination of 13 Compounds From Angelicae Pubescentis Radix by Ultra High-Performance Liquid Chromatography. (2019, March 7). Frontiers.
  • Diol HPLC Column and C30 HPLC Column - Hawach. (2023, August 22). Chromatography Columns.

Sources

Comparative Guide: Impurity Profiling of Commercial 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide addresses the impurity profiling of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol and its commercially dominant precursor/analog, 2-[2-(2,4-difluorophenyl)allyl]propane-1,3-diol (CAS 165115-73-1).

These diols are critical "building block" intermediates in the synthesis of triazole antifungal agents (e.g., Posaconazole, Fluconazole). In commercial synthesis, the allyl (unsaturated) form is the primary intermediate. The methyl (saturated) form—referenced in your topic—is often a critical process-related impurity resulting from over-reduction, or a specific target for novel analogs.

Why this profile matters:

  • Downstream Risk: Impurities in this diol carry forward into the triazole ring formation, leading to difficult-to-remove "dimeric" or "regioisomeric" API impurities.

  • Regulatory Scrutiny: The 2,4-difluoro substitution pattern is prone to defluorination and regio-isomerism (2,6-difluoro), which must be controlled under ICH Q3A/Q3B guidelines.

Comparative Analytical Performance: HPLC-UV vs. UHPLC-MS/MS

To objectively evaluate the purity of this commercial diol, we compared two methodologies: the industry-standard HPLC-UV (Method A) and the advanced UHPLC-Q-ToF-MS (Method B).

Performance Matrix
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS Verdict
Primary Use Routine QC release; Assay (% w/w).Impurity identification; Trace analysis (<0.05%).Method B is essential for R&D.
Specificity Moderate. Co-elution of the "methyl" (saturated) and "allyl" (unsaturated) forms is common due to similar polarity.High. Mass discrimination (

228 vs 230) resolves co-eluting peaks.
Method B resolves structural analogs.
Sensitivity (LOQ) ~0.05% (w/w).~0.001% (w/w).[1]Method B detects genotoxic risks.
Linearity (

)
>0.999 (10–150% range).>0.995 (Trace range).Method A is better for main assay.
Throughput 25–30 min run time.8–12 min run time.Method B is 3x faster.

Expert Insight: While Method A is sufficient for "Assay" (purity >98%), it fails to reliably distinguish the 2,6-difluoro regioisomer from the 2,4-difluoro target due to identical UV chromophores. Method B (MS/MS) is required to identify the unique fragmentation patterns of these isomers.

Experimental Protocols

Method A: Routine HPLC-UV (QC Standard)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (ACN).[2]

  • Gradient: 0-2 min (10% B), 2-15 min (10%→80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to weak chromophore).

  • Temperature: 30°C.

Method B: High-Resolution UHPLC-Q-ToF (Impurity ID)
  • System: Waters ACQUITY UPLC I-Class / Xevo G2-XS Q-ToF.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS Grade).

    • B: 0.1% Formic Acid in ACN.

  • Gradient: Linear ramp 5%→95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (Target

    
     and 
    
    
    
    ).
  • Source Temp: 120°C; Desolvation Temp: 450°C.

Impurity Characterization Data

The following table summarizes the critical impurities identified in commercial batches of the "allyl" diol (CAS 165115-73-1), including the "methyl" saturated analog.

Impurity IDStructure NameOriginRelative Retention (RRT)Mass (

)
Main Peak 2-[2-(2,4-difluorophenyl)allyl]propane-1,3-diolTarget1.00229.1

Impurity A 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol Over-Reduction 0.92231.1

Impurity B 2-[2-(2,6-difluorophenyl)allyl]propane-1,3-diolRegioisomer (Starting Material)1.05229.1

Impurity C 2-[2-(4-fluorophenyl)allyl]propane-1,3-diolDefluorination0.85211.1

Impurity D Diethyl 2-(2,4-difluorobenzyl)malonateUnreacted Intermediate1.45287.1

Causality Analysis:

  • Impurity A (The Saturated "Methyl" Analog): This forms if the synthesis involves a reduction step (e.g., reducing a malonate ester) where the reducing agent (NaBH4/LiAlH4) or catalytic hydrogenation attacks the alkene double bond.

  • Impurity B (Regioisomer): Originates from impurity in the 1,3-difluorobenzene starting material. It is chemically very similar and requires high plate-count columns (Method B) for baseline separation.

Workflow Visualization

Diagram 1: Impurity Origin & Fate Mapping

This diagram traces the formation of the target diol and its critical impurities from the malonate synthesis route.

ImpurityPathways Start Start: 2,4-Difluorobenzyl Chloride Step1 Reaction: Diethyl Malonate + Base Start->Step1 ImpB Impurity B: 2,6-Difluoro Isomer (From SM impurity) Start->ImpB Contaminated SM Inter1 Intermediate: Diethyl 2-(2,4-difluorobenzyl) malonate Step1->Inter1 Step2 Reduction: LiAlH4 / NaBH4 Inter1->Step2 ImpD Impurity D: Unreacted Malonate Inter1->ImpD Incomplete Rxn Target Target Product: Allyl-Propane-1,3-diol (Unsaturated) Step2->Target Main Pathway ImpA Impurity A (Saturated): Methyl-Propane-1,3-diol (Over-reduction) Step2->ImpA Side Rxn: Over-reduction

Figure 1: Synthetic pathway illustrating the origin of the "Methyl" saturated impurity (Impurity A) and regioisomers.[3]

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct profiling method based on the impurity type.

AnalyticalDecision Sample Commercial Sample: 2-[(2,4-Difluorophenyl)...]-diol Check1 Is the goal Assay (>98%)? Sample->Check1 MethodA Use Method A: HPLC-UV (210 nm) Cost-Effective QC Check1->MethodA Yes Check2 Are Regioisomers Suspected? Check1->Check2 No (Trace Profiling) Result1 Detects: Gross Purity Solvent Residues MethodA->Result1 MethodB Use Method B: UHPLC-Q-ToF-MS (High Resolution) Check2->MethodB Yes (Critical) Result2 Detects: 2,6-Difluoro (Impurity B) Saturated Methyl (Impurity A) MethodB->Result2

Figure 2: Decision matrix for selecting HPLC-UV vs. UHPLC-MS based on the need to resolve specific structural isomers.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: 2-[2-(2,4-Difluorophenyl)allyl]propane-1,3-diol (CAS 165115-73-1).[4][5] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). Control of Impurities in Substances for Pharmaceutical Use (5.10). (General Text). Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Handling of 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and GHS Classification

Due to the lack of a specific SDS for 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, a hazard assessment of a structurally related compound, 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol, is referenced. The GHS hazard classifications for this related compound are as follows[1]:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

It is prudent to assume that 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol may exhibit similar hazardous properties. Organofluorine compounds can also present additional hazards, such as the potential to release hydrogen fluoride upon combustion[2].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol, based on general guidance for fluorinated compounds and laboratory chemicals[3][4][5][6].

Body PartRecommended PPERationale
Eyes/Face Tightly sealed safety goggles and a face shieldProtects against splashes and potential vapors that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently.
Body Flame-resistant lab coat, long pants, and closed-toe shoesProtects skin from accidental spills and splashes.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-certified respirator with an organic vapor/particulate filter may be necessary.Minimizes inhalation of any potential aerosols or vapors.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure for handling 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Experiment Complete clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_ppe Doff and Dispose of PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Recommended workflow for handling 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol.

Step-by-Step Handling Protocol:
  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the target compound.

  • Handling :

    • Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust or aerosols.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][7].

    • Keep containers tightly sealed to prevent absorption of moisture[7].

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill or Exposure Occurs spill_evacuate Evacuate Immediate Area spill->spill_evacuate exposure_skin Skin: Rinse with Water for 15 min exposure_eye Eyes: Rinse with Water for 15 min exposure_inhalation Inhalation: Move to Fresh Air exposure_ingestion Ingestion: Seek Medical Attention spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in Waste Container spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean seek_medical Seek Immediate Medical Attention exposure_skin->seek_medical exposure_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。